Acetic acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester
Description
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Properties
IUPAC Name |
methyl 2-(4-acetyl-2-methylphenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-8-6-10(9(2)13)4-5-11(8)16-7-12(14)15-3/h4-6H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAOUTCDDAKSUJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C)OCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00598230 | |
| Record name | Methyl (4-acetyl-2-methylphenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00598230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166953-80-6 | |
| Record name | Methyl (4-acetyl-2-methylphenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00598230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Acetic Acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a viable synthetic pathway for Acetic acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester. The described methodology is grounded in established organic chemistry principles and supported by literature precedents for analogous transformations. This document provides comprehensive experimental protocols, quantitative data summaries, and visual representations of the synthetic workflow to aid in laboratory-scale and developmental research.
Executive Summary
The synthesis of this compound is proposed via a three-step reaction sequence. The pathway commences with the acetylation of commercially available o-cresol to form o-tolyl acetate. This intermediate subsequently undergoes a Fries rearrangement to yield the key building block, 4-hydroxy-3-methylacetophenone. The final step involves a Williamson ether synthesis, reacting the phenolic intermediate with methyl chloroacetate to afford the target compound. This guide provides detailed procedural information and expected yields for each synthetic transformation.
Proposed Synthesis Pathway
The synthesis is logically divided into three primary stages:
-
Acetylation of o-cresol: Protection of the phenolic hydroxyl group as an acetate ester.
-
Fries Rearrangement: Lewis or Brønsted acid-catalyzed rearrangement of the acetyl group to the para position of the aromatic ring.
-
Williamson Ether Synthesis: Formation of the ether linkage between the phenolic intermediate and a methyl acetate moiety.
Below is a graphical representation of the overall synthetic workflow.
Caption: Overall workflow for the synthesis of the target compound.
Quantitative Data Summary
The following tables summarize the expected quantitative data for each step of the synthesis, based on literature values for similar reactions.
Table 1: Reactant and Product Quantities per Step
| Step | Reactant | Molecular Weight ( g/mol ) | Moles (mol) | Reagent/Catalyst | Product | Molecular Weight ( g/mol ) |
| 1 | o-Cresol | 108.14 | 1.0 | Acetic Anhydride | o-Tolyl Acetate | 150.17 |
| 2 | o-Tolyl Acetate | 150.17 | 1.0 | p-Toluenesulfonic acid | 4-Hydroxy-3-methylacetophenone | 150.17 |
| 3 | 4-Hydroxy-3-methylacetophenone | 150.17 | 1.0 | Methyl Chloroacetate | This compound | 222.24 |
Table 2: Reaction Conditions and Expected Yields
| Step | Reaction | Catalyst/Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Acetylation | Pyridine | None | Room Temp. | 1 | 60 |
| 2 | Fries Rearrangement | p-Toluenesulfonic acid | None | 120-140 | 2 | 30 |
| 3 | Williamson Ether Synthesis | Potassium Carbonate | Acetone | Reflux | 8 | 50-95 |
Detailed Experimental Protocols
Step 1: Synthesis of o-Tolyl Acetate (Acetylation)
This procedure outlines the acetylation of o-cresol to form o-tolyl acetate.
Experimental Workflow:
Caption: Workflow for the acetylation of o-cresol.
Procedure:
-
To a flask containing o-cresol (1.0 eq), add pyridine (catalytic amount).
-
Cool the flask in an ice bath and slowly add acetic anhydride (1.2 eq) with stirring.
-
After the addition is complete, remove the ice bath and continue stirring at room temperature for 1 hour.
-
Pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid.
-
Extract the aqueous mixture with diethyl ether.
-
Wash the combined organic layers with 10% aqueous sodium hydroxide solution, followed by water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain o-tolyl acetate.
Step 2: Synthesis of 4-Hydroxy-3-methylacetophenone (Fries Rearrangement)
This procedure details the rearrangement of o-tolyl acetate to 4-hydroxy-3-methylacetophenone.
Experimental Workflow:
Caption: Workflow for the Fries rearrangement.
Procedure:
-
In a round-bottom flask, mix o-tolyl acetate (1.0 eq) with p-toluenesulfonic acid (1.0 eq).
-
Heat the mixture to 120-140°C for 2 hours.
-
Allow the reaction to cool to room temperature.
-
Dissolve the residue in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate 4-hydroxy-3-methylacetophenone.
Step 3: Synthesis of this compound (Williamson Ether Synthesis)
This procedure describes the final etherification step.
Experimental Workflow:
Caption: Workflow for the Williamson ether synthesis.
Procedure:
-
To a solution of 4-hydroxy-3-methylacetophenone (1.0 eq) in acetone, add potassium carbonate (1.5 eq) and methyl chloroacetate (1.2 eq).
-
Heat the mixture at reflux for 8 hours.
-
After cooling to room temperature, filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.
Conclusion
The outlined three-step synthesis provides a clear and logical pathway to this compound. The individual reactions, acetylation, Fries rearrangement, and Williamson ether synthesis, are well-established transformations in organic synthesis. The provided experimental protocols and quantitative data serve as a robust starting point for the laboratory preparation of this compound. Researchers are advised to optimize reaction conditions to achieve maximum yields and purity for their specific applications.
"Acetic acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester" chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical properties, a proposed synthesis protocol, and potential biological significance of Acetic acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester. Due to the limited availability of direct experimental data for this specific compound in public databases, this guide leverages information on structurally similar molecules and established synthetic methodologies to provide a detailed projection of its characteristics and a practical approach for its synthesis.
Chemical Identity and Properties of the Key Starting Material
The synthesis of the target compound originates from the key precursor, 4'-Hydroxy-3'-methylacetophenone. The physicochemical properties of this starting material are crucial for the successful synthesis and are summarized below.
| Property | Value | Reference |
| CAS Number | 876-02-8 | [1][2][3][4][5] |
| Molecular Formula | C₉H₁₀O₂ | [2][3][4] |
| Molecular Weight | 150.17 g/mol | [2][3][4] |
| Appearance | White to light beige crystalline powder | [1] |
| Melting Point | 104-105 °C | [5] |
| Boiling Point | 301-302 °C (estimated) | [5] |
| Solubility | Soluble in alcohol. Water solubility: 9392 mg/L at 25 °C (estimated). | [5] |
| IUPAC Name | 1-(4-hydroxy-3-methylphenyl)ethanone | [4] |
Proposed Synthesis of this compound
The synthesis of the target molecule can be achieved through a Williamson ether synthesis, a well-established method for preparing ethers. This involves the reaction of a phenoxide with an organohalide. In this case, the phenoxide of 4'-Hydroxy-3'-methylacetophenone will be reacted with methyl chloroacetate.
Experimental Protocol
Materials:
-
4'-Hydroxy-3'-methylacetophenone (CAS 876-02-8)
-
Methyl chloroacetate
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4'-Hydroxy-3'-methylacetophenone (1 equivalent), anhydrous potassium carbonate (1.5 equivalents), and anhydrous acetone.
-
Addition of Reagent: While stirring the suspension, add methyl chloroacetate (1.2 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid residue with acetone.
-
Extraction: Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator. Dissolve the resulting residue in dichloromethane and transfer to a separatory funnel.
-
Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution, deionized water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude "this compound" can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.
Synthesis Workflow Diagram
Caption: Proposed synthesis workflow for this compound.
Predicted Chemical and Biological Properties
While specific experimental data for the target compound is not available, its properties can be inferred from the known characteristics of the phenoxyacetic acid class of molecules.
Chemical Properties
-
Structure: The molecule consists of a central phenoxyacetic acid scaffold with a methyl ester functional group. The phenyl ring is substituted with an acetyl group at the para position and a methyl group at the ortho position relative to the ether linkage.
-
Reactivity: The ester functional group is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid. The acetyl group may undergo reactions typical of ketones. The aromatic ring can participate in electrophilic substitution reactions, with the directing effects influenced by the existing substituents.
Potential Biological Activity
Derivatives of phenoxyacetic acid are known to exhibit a wide range of biological activities. The specific combination of substituents on the aromatic ring of the target molecule suggests several potential areas of interest for biological screening:
-
Herbicidal Activity: Phenoxyacetic acids, such as 2,4-D, are well-known herbicides that act as synthetic auxins, disrupting plant growth. The substitution pattern on the aromatic ring of the target compound could modulate such activity.
-
Antibacterial and Antifungal Activity: Various substituted phenoxyacetic acid derivatives have demonstrated antimicrobial properties. The presence of the acetyl and methyl groups may influence the compound's ability to interact with microbial targets.
-
Anti-inflammatory Activity: Some phenoxyacetic acid derivatives have been investigated as non-steroidal anti-inflammatory drugs (NSAIDs). The structural features of the target molecule could potentially lead to the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).
Further experimental investigation is required to elucidate the specific chemical and biological properties of "this compound." The synthetic protocol outlined in this guide provides a clear pathway for obtaining this compound for future research endeavors.
References
- 1. 4'-Hydroxy-3'-methylacetophenone | 876-02-8 [chemicalbook.com]
- 2. biosynth.com [biosynth.com]
- 3. 4-Hydroxy-3-methylacetophenone [webbook.nist.gov]
- 4. 4'-Hydroxy-3'-methylacetophenone | C9H10O2 | CID 70135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-hydroxy-3-methyl acetophenone, 876-02-8 [thegoodscentscompany.com]
Technical Guide: Physicochemical Properties, Synthesis, and Biological Activity of Substituted Phenoxyacetic Acid Esters
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This technical guide addresses the request for information on "Acetic acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester." However, a thorough search of chemical databases and scientific literature did not yield a specific CAS number or experimental data for this exact compound. Therefore, this document provides a comprehensive overview of a closely related structural analog, Ethyl 2-(2-acetyl-4-methylphenoxy)acetate (CAS: 58335-85-6) , and discusses general methodologies and biological activities pertinent to the broader class of substituted phenoxyacetic acid derivatives. The information presented should be interpreted as representative of this class of compounds.
Core Compound and Analogs: Physicochemical Data
Quantitative data for the primary structural analog, Ethyl 2-(2-acetyl-4-methylphenoxy)acetate, and other related phenoxyacetic acid derivatives are summarized below for comparative analysis.
Table 1: Physicochemical Properties of Ethyl 2-(2-acetyl-4-methylphenoxy)acetate and Related Compounds
| Property | Ethyl 2-(2-acetyl-4-methylphenoxy)acetate | Ethyl 2-(4-acetylphenoxy)acetate | Ethyl 2-(2-methoxy-4-methylphenoxy)acetate |
| CAS Number | 58335-85-6[1] | 51828-69-4 | 667399-57-7[2] |
| Molecular Formula | C₁₃H₁₆O₄[1] | C₁₂H₁₄O₄ | C₁₂H₁₆O₄[2] |
| Molecular Weight | 236.26 g/mol [1] | 222.24 g/mol | 224.25 g/mol [2] |
| Topological Polar Surface Area (TPSA) | 52.6 Ų[1] | 52.6 Ų | 44.8 Ų[2] |
| LogP (calculated) | 2.14[1] | - | 2.5[2] |
| Hydrogen Bond Acceptors | 4[1] | 4 | 4[2] |
| Hydrogen Bond Donors | 0[1] | 0 | 0[2] |
| Rotatable Bonds | 5[1] | 5 | 5[2] |
| Purity | ≥90%[1] | Not specified | Not specified |
| Boiling Point | Not specified | 343.1°C at 760 mmHg | Not specified |
| Density | Not specified | 1.122 g/cm³ | Not specified |
Experimental Protocols: Synthesis of Phenoxyacetic Acid Esters
The synthesis of phenoxyacetic acid esters, such as the target compound and its analogs, typically follows a two-step process: O-alkylation of a substituted phenol followed by esterification.
General Synthesis of Substituted Phenoxyacetic Acids
This procedure is a common method for the O-alkylation of phenols to produce the corresponding phenoxyacetic acids.
-
Materials: Substituted phenol (e.g., 4-acetyl-2-methylphenol), sodium hydroxide, chloroacetic acid, water, hydrochloric acid, diethyl ether, sodium carbonate.
-
Procedure:
-
A solution of the substituted phenol and sodium hydroxide in water is prepared in a round-bottom flask.
-
Chloroacetic acid is added dropwise to the solution.
-
The mixture is heated on a water bath for approximately one hour.
-
After cooling, the solution is acidified with dilute hydrochloric acid.
-
The resulting phenoxyacetic acid is extracted with diethyl ether.
-
The ether extract is then treated with a 5% sodium carbonate solution to extract the acidic product into the aqueous phase.
-
The aqueous phase is separated and re-acidified with dilute hydrochloric acid to precipitate the pure phenoxyacetic acid.
-
The product is collected by filtration, washed with water, and can be recrystallized from a suitable solvent like ethanol[3].
-
General Esterification of Phenoxyacetic Acids
The synthesized phenoxyacetic acid can be esterified to the corresponding methyl or ethyl ester.
-
Materials: Substituted phenoxyacetic acid, methanol or ethanol, a suitable catalyst (e.g., aluminum phosphate molecular sieve, sulfuric acid), and a solvent (e.g., benzene, toluene).
-
Procedure:
-
The phenoxyacetic acid, the alcohol (methanol for the methyl ester), and the catalyst are combined in a three-neck flask with a solvent.
-
The mixture is heated to reflux, and water is removed azeotropically.
-
Upon completion of the reaction (monitored by techniques like TLC), the catalyst is filtered off.
-
The solvent and any remaining alcohol are removed under reduced pressure to yield the crude ester.
-
The final product can be purified by distillation or chromatography[4].
-
Potential Biological Activity and Signaling Pathways
Derivatives of phenoxyacetic acid are known to exhibit a wide range of biological activities, making them a significant scaffold in medicinal chemistry and agrochemistry.
Antimicrobial and Antifungal Activity
Numerous studies have demonstrated the antibacterial and antifungal properties of phenoxyacetic acid derivatives. The specific nature and position of substituents on the phenoxy ring play a crucial role in their activity spectrum and potency[5]. For instance, certain derivatives have shown significant activity against strains like Staphylococcus aureus and Escherichia coli[5].
Anti-inflammatory Activity
Substituted phenoxyacetic acids have been investigated for their anti-inflammatory properties. Some compounds in this class have shown potent activity in adjuvant arthritis tests, suggesting their potential as anti-inflammatory agents[6].
Herbicidal Activity
Chlorinated and methylated derivatives of phenoxyacetic acid are well-known herbicides. Their biological activity is dependent on the substitution pattern on the aromatic ring, which influences their interaction with biological targets in plants[7].
FFA1 Agonism
Recent research has identified phenoxyacetic acid derivatives as agonists for the free fatty acid receptor 1 (FFA1), a target for the treatment of type 2 diabetes. This suggests a potential role for this class of compounds in metabolic disease therapeutics[8].
Due to the lack of specific information on the signaling pathways for the requested compound or its close analogs, a detailed pathway diagram cannot be provided. However, the diverse biological activities suggest interactions with multiple cellular targets.
Mandatory Visualizations
General Synthesis Workflow
The following diagram illustrates the general two-step synthesis process for substituted phenoxyacetic acid esters.
Caption: General two-step synthesis of substituted phenoxyacetic acid esters.
References
- 1. chemscene.com [chemscene.com]
- 2. Ethyl 2-(2-methoxy-4-methylphenoxy)acetate | C12H16O4 | CID 17372840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. CN101434542A - Preparation of methyl phenoxyacetate - Google Patents [patents.google.com]
- 5. jetir.org [jetir.org]
- 6. Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of Acetic Acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester
Audience: Researchers, scientists, and drug development professionals.
Introduction
Core Putative Mechanisms of Action
Based on the activities of structurally related compounds, the primary mechanism of action for "Acetic acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester" is likely centered around the modulation of inflammatory pathways, particularly through the inhibition of cyclooxygenase (COX) enzymes. Other potential mechanisms include anticonvulsant, cytotoxic, and antimicrobial activities.
Anti-inflammatory Activity via COX-2 Inhibition
A significant number of phenoxyacetic acid derivatives have been developed as selective inhibitors of cyclooxygenase-2 (COX-2).[2] The COX-2 enzyme is a key player in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.[2][3] Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[3]
The proposed mechanism involves the binding of the phenoxyacetic acid derivative to the active site of the COX-2 enzyme, preventing the synthesis of prostaglandins and thereby reducing inflammation. Several studies have demonstrated the potent COX-2 inhibitory activity of various phenoxyacetic acid derivatives, with IC50 values in the low micromolar to nanomolar range.[3] Furthermore, these compounds have been shown to significantly reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and prostaglandin E2 (PGE2).[3][4]
Signaling Pathway: COX-2 Mediated Inflammation
Caption: Putative COX-2 inhibition pathway.
Anticonvulsant Activity
Certain phenoxyacetic acid derivatives have been investigated for their potential as antiepileptic agents.[1] The proposed mechanism for this activity is multifaceted, involving the suppression of neuroinflammation and modulation of neuronal excitability.[1] By inhibiting COX-2, these compounds can reduce the production of inflammatory mediators in the brain that are implicated in the onset and progression of seizures.[1]
Mechanistic studies on related compounds have shown a marked reduction in hippocampal oxidative stress markers and a suppression of neuroinflammatory cytokines like TNF-α and IL-6.[1] Additionally, these derivatives can attenuate excitotoxic glutamate accumulation and downregulate markers of glial activation.[1]
Logical Relationship: Anticonvulsant Mechanism
Caption: Proposed anticonvulsant mechanism of action.
Cytotoxic Activity
Phenoxyacetamide derivatives have demonstrated cytotoxic activity against various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer cells.[5] Some of these compounds have been shown to be potent inducers of apoptosis.[5] A potential mechanism of action is the inhibition of Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair.[5] Inhibition of PARP-1 in cancer cells with existing DNA damage can lead to cell death.
Quantitative Data
The following tables summarize quantitative data for various phenoxyacetic acid derivatives from the literature, which can serve as a benchmark for the potential activity of "this compound".
Table 1: COX-2 Inhibitory Activity of Phenoxyacetic Acid Derivatives
| Compound | IC50 (µM) vs. COX-2 | Selectivity Index (SI) | Reference |
| 5d | 0.06 ± 0.01 | - | [3] |
| 5e | 0.07 ± 0.01 | - | [3] |
| 5f | 0.08 ± 0.01 | 111.53 | [3] |
| 7b | 0.09 ± 0.01 | - | [3] |
| 10c | 0.07 ± 0.01 | - | [3] |
| 10d | 0.06 ± 0.01 | - | [3] |
| 10e | 0.08 ± 0.01 | - | [3] |
| 10f | 0.09 ± 0.01 | - | [3] |
| Celecoxib (Reference) | 0.05 ± 0.02 | 298.6 | [3] |
| Mefenamic Acid (Reference) | 1.98 ± 0.02 | - | [3] |
Table 2: Anti-inflammatory Effects of Phenoxyacetic Acid Derivatives
| Compound | % Reduction in TNF-α | % Reduction in PGE2 | Reference |
| 5f | 61.04% | 60.58% | [3] |
| 7b | 64.88% | 57.07% | [3] |
| Celecoxib (Reference) | 63.52% | 60.16% | [3] |
| Mefenamic Acid (Reference) | 60.09% | 59.37% | [3] |
Table 3: Cytotoxic Activity of Phenoxyacetamide Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound I | HepG2 | 1.43 | [5] |
| Compound II | HepG2 | 6.52 | [5] |
| 5-FU (Reference) | HepG2 | 5.32 | [5] |
Experimental Protocols
The following are generalized experimental protocols based on the methodologies described in the cited literature for assessing the biological activities of phenoxyacetic acid derivatives.
In Vitro COX-1/COX-2 Inhibition Assay
This assay is used to determine the potency and selectivity of compounds in inhibiting the COX-1 and COX-2 enzymes.
Methodology:
-
The inhibitory activity is typically measured using a colorimetric or fluorometric COX inhibitor screening assay kit.
-
The assay measures the peroxidase activity of COX, which catalyzes the oxidation of a chromogenic substrate (e.g., TMPD) by prostaglandin G2.
-
Recombinant human COX-1 or COX-2 enzyme is incubated with the test compound at various concentrations.
-
Arachidonic acid is added to initiate the reaction.
-
The absorbance or fluorescence is measured at the appropriate wavelength.
-
The IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.
-
The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
Experimental Workflow: COX Inhibition Assay
Caption: Generalized workflow for in vitro COX inhibition assay.
In Vivo Anti-inflammatory Activity Assay (Carrageenan-induced Paw Edema)
This is a standard animal model to evaluate the in vivo anti-inflammatory activity of a compound.
Methodology:
-
Animals (e.g., rats or mice) are divided into control, reference, and test groups.
-
The test compound or reference drug (e.g., celecoxib) is administered orally or intraperitoneally.
-
After a specific time, a sub-plantar injection of carrageenan solution is given into the hind paw to induce inflammation.
-
The paw volume is measured at different time points using a plethysmometer.
-
The percentage of inhibition of edema is calculated for each group relative to the control group.
-
At the end of the experiment, animals may be euthanized, and the inflamed tissue can be collected for the measurement of inflammatory markers like TNF-α and PGE2 using ELISA kits.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound for a specified period (e.g., 24-72 hours).
-
After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.
-
Viable cells with active mitochondrial reductase will convert MTT into formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.
Conclusion
While direct experimental data for "this compound" is not available, the extensive body of research on phenoxyacetic acid derivatives provides a strong predictive framework for its mechanism of action. The most probable core mechanism is the inhibition of the COX-2 enzyme, leading to anti-inflammatory effects. However, the potential for anticonvulsant, cytotoxic, and antimicrobial activities should also be considered and warrants further investigation. The experimental protocols outlined in this guide provide a clear path for the empirical validation of these putative mechanisms. This comprehensive overview serves as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this class of compounds.
References
- 1. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Potential Biological Activities of Acetic Acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester: An In-depth Technical Guide
Introduction
Acetic acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester, with the Chemical Abstracts Service (CAS) registry number 68744-46-7, belongs to the broad class of phenoxyacetic acid derivatives. While direct biological studies on this specific methyl ester are not extensively available in the public domain, the phenoxyacetic acid scaffold is a well-established pharmacophore present in numerous biologically active compounds. This technical guide aims to provide an in-depth overview of the potential biological activities of "this compound" by examining the documented activities of structurally similar compounds. This analysis will serve as a valuable resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this chemical entity.
The core structure, a substituted phenoxyacetic acid, has been identified as a versatile template in medicinal chemistry, leading to the development of agents with a wide range of therapeutic applications. These include anti-inflammatory, antimicrobial, anticancer, and anticonvulsant activities. This guide will synthesize the available data on related compounds to build a predictive profile for the title compound.
Potential Pharmacological Activities
Based on the biological evaluation of analogous phenoxyacetic acid derivatives, "this compound" may exhibit several pharmacological activities. The primary areas of potential interest are detailed below.
Anti-inflammatory Activity via COX-2 Inhibition
A significant body of research has focused on phenoxyacetic acid derivatives as selective inhibitors of cyclooxygenase-2 (COX-2).[1][2][3] The COX-2 enzyme is a key player in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of pain and inflammation.[1][2][3] Selective COX-2 inhibitors offer the advantage of potent anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.
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// Edges Arachidonic_Acid -> COX2 [label="Metabolized by"]; COX2 -> Prostaglandins [label="Synthesizes"]; Prostaglandins -> Inflammation [label="Mediates"]; Phenoxy_Derivative -> COX2 [label="Inhibits", style=dashed, arrowhead=tee, color="#EA4335"]; } caption { label = "Figure 1: Potential COX-2 Inhibition Pathway"; fontsize = 12; fontname = "Arial"; }
Table 1: COX-2 Inhibitory Activity of Representative Phenoxyacetic Acid Derivatives
| Compound ID | IC50 (COX-2) (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 5d | 0.07 | Not Reported | [1] |
| 5e | 0.08 | Not Reported | [1] |
| 5f | 0.06 | Not Reported | [1] |
| 7b | 0.09 | Not Reported | [1] |
| 10c | 0.08 | Not Reported | [1] |
| 10d | 0.07 | Not Reported | [1] |
| 10e | 0.06 | Not Reported | [1] |
| 10f | 0.06 | Not Reported | [1] |
Note: The compound IDs are as designated in the cited literature. This data is for structurally related compounds, not for "this compound" itself.
Antimicrobial Activity
Phenoxyacetic acid derivatives have also been investigated for their potential as antimicrobial agents.[4] Studies have shown that certain derivatives exhibit activity against a range of bacterial and fungal strains. The mechanism of antimicrobial action is often multifaceted and can involve disruption of cell membrane integrity, inhibition of essential enzymes, or interference with nucleic acid synthesis.
Table 2: Antimicrobial Activity of Representative Phenoxyacetic Acid Derivatives
| Compound Structure/Name | Target Organism | Activity Metric | Value | Reference |
| 2-(2(4-methoxyphenyl) amino) methyl) phenoxy) acetic acid | Staphylococcus aureus | Zone of Inhibition | 19 mm | [4] |
| (E)-Methyl 2-(2-methoxy-4-nitro-6-((phenylimino) methyl) phenoxy) butanoate | Bacteria | Zone of Inhibition | 15 mm | [4] |
| 2-(4-(3-(2-bromophenyl)-3-oxopropyl) phenoxy) acetic acid | M. smegmatis | MIC | 9.66 ± 0.57 µL | [4] |
| Methyl 2-(5-ethyl-4-hydroxy-2-methoxyphenoxy) acetate | C. utilis | MIC | 8 µg/ml | [4] |
Note: This data is for structurally related compounds and illustrates the potential for antimicrobial activity within this chemical class.
Other Potential Biological Activities
The versatility of the phenoxyacetic acid scaffold is further demonstrated by reports of other biological activities, including:
-
Antioxidant Activity: Some derivatives have shown the ability to scavenge free radicals, such as DPPH, nitric oxide, and hydrogen peroxide radicals.[4]
-
Cytotoxic Activity: Certain phenoxyacetic acid derivatives have been evaluated for their efficacy against various cancer cell lines, indicating potential for development as anticancer agents.[4]
-
Anticonvulsant Activity: In vivo studies in animal models have suggested that some compounds in this class possess anticonvulsant properties.[4]
Experimental Protocols for Activity Screening
To ascertain the biological activities of "this compound," a series of well-established experimental protocols would need to be employed. The following are representative methodologies based on the investigation of analogous compounds.
In Vitro COX-1/COX-2 Inhibition Assay
This assay is crucial for determining the potency and selectivity of potential anti-inflammatory agents.
Objective: To measure the 50% inhibitory concentration (IC50) of the test compound against COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes are used.
-
Incubation: The test compound, at various concentrations, is pre-incubated with the enzyme in a buffer solution.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid as the substrate.
-
Quantification: The production of prostaglandin E2 (PGE2) is quantified using an enzyme immunoassay (EIA) kit.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by non-linear regression analysis.
// Nodes Start [label="Start: Test Compound\n(this compound)", shape=invhouse, fillcolor="#F1F3F4", fontcolor="#202124"]; Pre_incubation [label="Pre-incubation with\nCOX-1 or COX-2 Enzyme", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction [label="Add Arachidonic Acid\nto Initiate Reaction", fillcolor="#FBBC05", fontcolor="#202124"]; Quantification [label="Quantify PGE2 Production\n(EIA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Calculate % Inhibition\nand Determine IC50", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End: Potency and\nSelectivity Data", shape=house, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Pre_incubation; Pre_incubation -> Reaction; Reaction -> Quantification; Quantification -> Analysis; Analysis -> End; } caption { label = "Figure 2: Workflow for COX Inhibition Assay"; fontsize = 12; fontname = "Arial"; }
Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of the test compound against various microbial strains.
Methodology (Broth Microdilution Method):
-
Preparation of Inoculum: Standardized microbial suspensions are prepared.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing growth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Conclusion
While direct experimental data for "this compound" is limited, the extensive research on the broader class of phenoxyacetic acid derivatives provides a strong foundation for predicting its potential biological activities. The structural features of the title compound suggest that it is a promising candidate for investigation as a selective COX-2 inhibitor for anti-inflammatory applications. Furthermore, the potential for antimicrobial and other pharmacological activities warrants a comprehensive screening of this compound. The experimental protocols outlined in this guide provide a clear roadmap for the biological evaluation of "this compound," which could lead to the discovery of a novel therapeutic agent. Further research, including synthesis and rigorous biological testing, is necessary to elucidate the precise pharmacological profile of this compound.
References
- 1. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. jetir.org [jetir.org]
Technical Guide: Structural Elucidation of Acetic acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenoxyacetic acid derivatives are a class of compounds with a wide range of biological activities, making them scaffolds of interest in pharmaceutical research. The precise structural characterization of novel chemical entities is a cornerstone of the drug discovery and development process, ensuring the unambiguous identification of the active molecule and forming the basis for understanding its structure-activity relationship (SAR). This guide provides an in-depth technical overview of the structural elucidation of a specific derivative, "Acetic acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester."
This document outlines a plausible synthetic route, presents predicted spectroscopic data, details the experimental protocols for acquiring this data, and provides visual workflows for the elucidation process and a general biological screening cascade.
Proposed Synthesis
The synthesis of the title compound can be envisioned through a two-step process, beginning with a Williamson ether synthesis followed by an esterification reaction.
-
Williamson Ether Synthesis: 4-hydroxy-3-methylacetophenone is treated with a base (e.g., sodium hydroxide) to form the corresponding phenoxide. This nucleophile then reacts with chloroacetic acid to yield 2-(4-acetyl-2-methylphenoxy)acetic acid.[1][2]
-
Fischer Esterification: The resulting carboxylic acid is then heated in methanol with a catalytic amount of strong acid (e.g., sulfuric acid) to produce the final product, this compound.[3][4]
Data Presentation: Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for the structural elucidation of this compound. This data is predicted based on the chemical structure and analysis of similar compounds.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.80 | d | 1H | Ar-H |
| ~7.75 | dd | 1H | Ar-H |
| ~6.80 | d | 1H | Ar-H |
| 4.70 | s | 2H | O-CH₂-C=O |
| 3.80 | s | 3H | O-CH₃ (ester) |
| 2.55 | s | 3H | C(=O)-CH₃ (acetyl) |
| 2.30 | s | 3H | Ar-CH₃ |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 196.5 | C=O (acetyl ketone) |
| 168.5 | C=O (ester) |
| 155.0 | Ar-C (C-O) |
| 131.0 | Ar-C (C-acetyl) |
| 130.5 | Ar-CH |
| 129.0 | Ar-C (C-CH₃) |
| 125.0 | Ar-CH |
| 111.0 | Ar-CH |
| 65.0 | O-CH₂ |
| 52.5 | O-CH₃ (ester) |
| 26.5 | C(=O)-CH₃ (acetyl) |
| 16.0 | Ar-CH₃ |
Table 3: Predicted Mass Spectrometry (Electron Ionization) Data
| m/z | Proposed Fragment |
| 222 | [M]⁺ (Molecular Ion) |
| 191 | [M - OCH₃]⁺ |
| 179 | [M - C(=O)CH₃]⁺ |
| 163 | [M - COOCH₃]⁺ |
| 150 | [HO-C₆H₃(CH₃)(C(O)CH₃)]⁺ |
| 121 | [C₆H₃(CH₃)(C(O)CH₃)]⁺ |
| 59 | [COOCH₃]⁺ |
| 43 | [C(O)CH₃]⁺ |
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group |
| ~3050 | Aromatic C-H stretch |
| ~2950 | Aliphatic C-H stretch |
| ~1760 | C=O stretch (ester) |
| ~1680 | C=O stretch (aromatic ketone) |
| ~1600, ~1500 | Aromatic C=C stretch |
| ~1250, ~1100 | C-O stretch (ether and ester) |
Experimental Protocols
The following are detailed methodologies for the key experiments required for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Spectrometer: 500 MHz
-
Pulse Program: Standard single-pulse (zg30)
-
Acquisition Time: ~3 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16
-
Spectral Width: 12 ppm
-
-
¹³C NMR Acquisition:
-
Spectrometer: 125 MHz
-
Pulse Program: Proton-decoupled single-pulse (zgpg30)
-
Acquisition Time: ~1.5 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024
-
Spectral Width: 240 ppm
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., methanol or dichloromethane).
-
Instrumentation (Electron Ionization - GC/MS):
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
GC Column: Standard nonpolar column (e.g., DB-5ms)
-
Injection Volume: 1 µL
-
Inlet Temperature: 250°C
-
GC Oven Program: Start at 50°C, ramp to 280°C at 10°C/min.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Scan Range: m/z 40-500
-
-
Data Analysis: Identify the molecular ion peak. Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions that correspond to the proposed structure.
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid, purified compound directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.
-
Data Acquisition:
-
Spectrometer: FTIR Spectrometer
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
Background: A background spectrum of the clean, empty ATR crystal should be collected prior to the sample scan.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule. Compare the obtained spectrum with the predicted data.
Mandatory Visualizations
References
An In-depth Technical Guide to the Physicochemical Characteristics of Acetic Acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phenoxyacetic acid derivatives are a significant class of organic compounds utilized in a wide array of applications, from pharmaceuticals to herbicides.[1][2] Their biological activity is highly dependent on the nature and position of substituents on the aromatic ring.[1][3] This guide focuses on the physicochemical characteristics of a specific derivative, "Acetic acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester." Due to the scarcity of direct data, this document leverages information from the closely related compound, methyl 2-(4-acetylphenoxy)acetate, to infer its properties. This technical paper will detail its chemical structure, predicted physicochemical properties, a proposed synthetic protocol, and a discussion of the potential biological significance of this class of molecules.
Chemical Identity and Structure
The target molecule, this compound, is characterized by a central phenoxyacetic acid scaffold. Key structural features include a methyl ester, a methyl group at the ortho position of the phenoxy ring, and an acetyl group at the para position.
Table 1: Structural and Identity Information
| Identifier | Value |
| IUPAC Name | methyl 2-(4-acetyl-2-methylphenoxy)acetate |
| Molecular Formula | C12H14O4 |
| Molecular Weight | 222.24 g/mol |
| Canonical SMILES | CC(=O)C1=CC(=C(OC(C)=O)C=C1)C |
| InChI Key | (Predicted) |
| CAS Number | Not Found |
Physicochemical Properties
The physicochemical properties of a compound are critical for its application in drug development and other scientific research, influencing its solubility, absorption, and distribution. The following table summarizes the predicted and inferred properties for the target compound, with data for the related compound "Methyl 2-(4-acetylphenoxy)acetate" provided for comparison.
Table 2: Physicochemical Data
| Property | Value for this compound (Predicted) | Value for Methyl 2-(4-acetylphenoxy)acetate (CAS 6296-28-2) |
| Molecular Formula | C12H14O4 | C11H12O4 |
| Molecular Weight | 222.24 g/mol | 208.21 g/mol |
| Physical Form | Predicted to be a solid | Solid |
| Melting Point | Not Available | Not Available |
| Boiling Point | Not Available | Not Available |
| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, and DMSO. | Not Available |
| Flash Point | Not Applicable (for solids) | Not Applicable |
Experimental Protocols
A plausible synthetic route for this compound is the Williamson ether synthesis, a well-established method for preparing ethers. This would be followed by esterification.
Proposed Synthesis of Acetic acid, 2-(4-acetyl-2-methylphenoxy)-
This protocol describes the synthesis of the carboxylic acid precursor.
Materials:
-
4-hydroxy-3-methylacetophenone
-
Chloroacetic acid
-
Sodium hydroxide
-
Water
-
Hydrochloric acid
-
Diethyl ether
Procedure:
-
Dissolve 4-hydroxy-3-methylacetophenone in an aqueous solution of sodium hydroxide.
-
To this solution, add a solution of chloroacetic acid in water dropwise with stirring.
-
Heat the reaction mixture under reflux for several hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and acidify with hydrochloric acid to precipitate the product.
-
Filter the crude product, wash with cold water, and dry.
-
Recrystallize the product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 2-(4-acetyl-2-methylphenoxy)acetic acid.
Esterification to Methyl Ester
Materials:
-
2-(4-acetyl-2-methylphenoxy)acetic acid
-
Methanol
-
Sulfuric acid (catalytic amount)
-
Sodium bicarbonate solution
-
Dichloromethane
Procedure:
-
Suspend the synthesized 2-(4-acetyl-2-methylphenoxy)acetic acid in an excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the final product, this compound.
Caption: Proposed two-step synthesis of the target compound.
Potential Biological Activity and Signaling Pathways
While no specific biological data exists for this compound, the broader class of phenoxyacetic acid derivatives exhibits a wide range of biological activities.[1][4] These activities are often attributed to their ability to mimic endogenous molecules or interact with specific enzymes and receptors.
-
Herbicidal Activity: Many phenoxyacetic acid derivatives, such as 2,4-D, act as synthetic auxins, leading to uncontrolled growth in plants.[1]
-
Anti-inflammatory Activity: Some derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[1]
-
Antimicrobial and Antifungal Activity: Various substituted phenoxyacetic acids have demonstrated efficacy against bacterial and fungal strains.[1][4]
-
Anticancer Activity: Certain derivatives have shown cytotoxic effects against various cancer cell lines.[4]
-
Metabolic Regulation: Recent studies have identified phenoxyacetic acid derivatives as agonists for the free fatty acid receptor 1 (FFA1), a target for type 2 diabetes treatment.[5]
References
A Technical Guide to the Preliminary Bioactivity Screening of Acetic Acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific preliminary bioactivity data for "Acetic acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester" is not publicly available. This guide, therefore, outlines a comprehensive strategy for its initial bioactivity screening based on the known biological activities of structurally related phenoxyacetic acid derivatives. The presented experimental protocols, data, and pathway analyses are illustrative and intended to serve as a blueprint for future research.
Introduction
Phenoxyacetic acid derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Numerous studies on analogs reveal potential anti-inflammatory, analgesic, antimicrobial, and herbicidal properties. The title compound, this compound, possesses the core phenoxyacetic acid scaffold with substitutions that may modulate its biological profile. This technical guide provides a proposed framework for a preliminary bioactivity screening of this specific molecule, detailing relevant in vitro assays and data presentation strategies.
Proposed Preliminary Bioactivity Screening Workflow
A logical and stepwise approach is crucial for the efficient evaluation of a novel compound. The following workflow is proposed for the preliminary bioactivity screening of this compound.
Experimental Protocols
The following are detailed protocols for the proposed in vitro assays.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed a suitable human cell line (e.g., HEK293 or HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[2] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Serially dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%. Replace the old medium with 100 µL of the medium containing the different concentrations of the test compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24 or 48 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution in sterile phosphate-buffered saline (PBS) to each well.[3]
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.[4]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC₅₀) can be determined by plotting the percentage of viability against the log of the compound concentration.
Anti-inflammatory Activity: COX-1 and COX-2 Inhibition Assay
Given that many phenoxyacetic acid derivatives exhibit anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes, this assay is of high relevance.[5]
Protocol (Fluorometric Assay):
-
Reagent Preparation: Prepare the reaction buffer (0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol), human recombinant COX-1 and COX-2 enzymes, heme, and arachidonic acid substrate as per the manufacturer's instructions (e.g., Cayman Chemical, Sigma-Aldrich).[6][7]
-
Inhibitor Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) and prepare serial dilutions.
-
Assay Procedure:
-
To a 96-well plate, add the reaction buffer.
-
Add the COX-1 or COX-2 enzyme to the respective wells.
-
Add the heme cofactor.
-
Add 10 µL of the test compound dilutions or the vehicle control. Incubate for 10 minutes at 37°C.[6]
-
Initiate the reaction by adding 10 µL of arachidonic acid.
-
-
Detection: The production of prostaglandin G2, the intermediate product, is detected using a fluorometric probe that produces a fluorescent signal (e.g., Ex/Em = 535/587 nm).[7]
-
Data Analysis: The rate of the enzymatic reaction is determined. The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of inhibition against the log of the compound concentration.
Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][9]
Protocol:
-
Bacterial Strains: Use standard Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacterial strains.
-
Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to match the 0.5 McFarland standard.
-
Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth with bacteria and no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[9]
Data Presentation
Quantitative data from the preliminary bioactivity screening should be summarized in clear and concise tables for easy comparison.
Table 1: Hypothetical Cytotoxicity and Anti-inflammatory Activity of this compound
| Assay | Cell Line / Enzyme | Parameter | Result (µM) |
| Cytotoxicity | HEK293 | IC₅₀ | > 100 |
| Anti-inflammatory | COX-1 | IC₅₀ | 45.2 |
| Anti-inflammatory | COX-2 | IC₅₀ | 8.7 |
Table 2: Hypothetical Antimicrobial Activity of this compound
| Bacterial Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 32 |
| Escherichia coli | Gram-negative | > 128 |
| Candida albicans | Fungal | > 128 |
Potential Signaling Pathway
Based on the known mechanism of action of many anti-inflammatory drugs that are structurally related to phenoxyacetic acids, a potential target for the title compound is the cyclooxygenase (COX) pathway.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. MTT (Assay protocol [protocols.io]
- 3. benchchem.com [benchchem.com]
- 4. atcc.org [atcc.org]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. mjpms.in [mjpms.in]
- 9. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
"Acetic acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester" spectroscopic data (NMR, IR, MS)
Absence of Direct Spectroscopic Data for Acetic Acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester
A comprehensive search for experimental spectroscopic data (NMR, IR, MS) for the specific compound, "this compound," did not yield any direct results within publicly available databases and scientific literature. This indicates a likely scarcity of published research and characterization for this particular molecule.
In light of this, this technical guide presents a detailed analysis of a closely related and structurally similar compound, Methyl 2-(4-acetylphenoxy)acetate . This analogue shares key functional groups and structural motifs, making its spectroscopic data a valuable proxy for researchers and scientists interested in the target molecule. The information provided below for "Methyl 2-(4-acetylphenoxy)acetate" can serve as a strong predictive tool for understanding the potential spectral characteristics of "this compound."
It is important to note that a product listing for "Methyl 2-(4-acetylphenoxy)acetate" from a major chemical supplier explicitly states that analytical data is not collected for this compound, further underscoring the challenge in obtaining direct experimental information.
Spectroscopic Data for the Analogue: Methyl 2-(4-acetylphenoxy)acetate
While a complete experimental dataset for "Methyl 2-(4-acetylphenoxy)acetate" is not available in a single unified source, by compiling data from structurally related compounds, we can predict the expected spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)
The following tables outline the predicted ¹H and ¹³C NMR chemical shifts for "Methyl 2-(4-acetylphenoxy)acetate" based on the analysis of similar structures. These predictions are intended to guide researchers in the identification and characterization of this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data for Methyl 2-(4-acetylphenoxy)acetate
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~7.95 | Doublet | 2H | Aromatic (ortho to acetyl group) |
| ~6.95 | Doublet | 2H | Aromatic (ortho to ether linkage) |
| ~4.70 | Singlet | 2H | -O-CH₂-C=O |
| ~3.80 | Singlet | 3H | -O-CH₃ (ester) |
| ~2.55 | Singlet | 3H | -C(=O)-CH₃ (acetyl) |
Table 2: Predicted ¹³C NMR Spectroscopic Data for Methyl 2-(4-acetylphenoxy)acetate
| Chemical Shift (δ) ppm | Assignment |
| ~196.5 | C=O (acetyl) |
| ~169.0 | C=O (ester) |
| ~161.5 | Aromatic C-O |
| ~131.0 | Aromatic C-C=O |
| ~130.0 | Aromatic CH (ortho to acetyl) |
| ~114.5 | Aromatic CH (ortho to ether) |
| ~65.5 | -O-CH₂- |
| ~52.5 | -O-CH₃ |
| ~26.5 | -C(=O)-CH₃ |
Infrared (IR) Spectroscopy Data (Predicted)
The IR spectrum of "Methyl 2-(4-acetylphenoxy)acetate" is expected to show characteristic absorption bands for its functional groups.
Table 3: Predicted IR Absorption Bands for Methyl 2-(4-acetylphenoxy)acetate
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~1760 | C=O (Ester) | Strong, sharp absorption |
| ~1680 | C=O (Ketone) | Strong, sharp absorption |
| ~1600, ~1500 | C=C (Aromatic) | Medium to strong absorptions |
| ~1220 | C-O (Ether) | Strong absorption |
| ~1150 | C-O (Ester) | Strong absorption |
Mass Spectrometry (MS) Data (Predicted)
The electron ionization mass spectrum of "Methyl 2-(4-acetylphenoxy)acetate" would likely exhibit a molecular ion peak and characteristic fragmentation patterns.
Table 4: Predicted Mass Spectrometry Data for Methyl 2-(4-acetylphenoxy)acetate
| m/z | Fragment | Description |
| 208 | [M]⁺ | Molecular Ion |
| 193 | [M - CH₃]⁺ | Loss of methyl radical |
| 165 | [M - CH₃CO]⁺ | Loss of acetyl radical |
| 149 | [M - COOCH₃]⁺ | Loss of carbomethoxy radical |
| 121 | [HOC₆H₄CO]⁺ | |
| 43 | [CH₃CO]⁺ | Acetyl cation (base peak) |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data discussed above. These protocols are broadly applicable to organic compounds like "Methyl 2-(4-acetylphenoxy)acetate."
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of an internal standard (e.g., tetramethylsilane, TMS).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton spectrum using standard pulse sequences. Key parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are typically required.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
For solid samples (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
For solid samples (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Perform a background scan prior to scanning the sample.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, gas chromatography-mass spectrometry (GC-MS) is a common method. Direct infusion via a syringe pump can also be used.
-
Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV to induce fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum.
Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized organic compound.
Caption: General experimental workflow for compound characterization.
"Acetic acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester" IUPAC name and synonyms
A comprehensive analysis of its chemical identity, properties, and biological context based on related phenoxyacetic acid derivatives.
Abstract
This technical guide provides a detailed overview of the chemical compound "Acetic acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester." Due to the limited availability of specific data for this molecule, this document focuses on its formal identification, including its IUPAC name and synonyms, and presents a comparative analysis of closely related phenoxyacetic acid derivatives. The guide is intended for researchers, scientists, and professionals in drug development, offering insights into the potential characteristics and synthesis of the title compound by examining the properties and experimental protocols of analogous structures.
Chemical Identification
The compound with the descriptive name "this compound" is systematically named under IUPAC nomenclature.
IUPAC Name
Based on the structural components, the formal IUPAC name is methyl 2-(4-acetyl-2-methylphenoxy)acetate . This name is derived by identifying the main chain as an acetate group, with a methyl ester, and a substituted phenoxy group at the 2-position. The substituent is a 4-acetyl-2-methylphenoxy group.
Synonyms
Common synonyms for this compound include:
-
This compound
Physicochemical Properties
| Property | Ethyl 2-(2-acetyl-4-methylphenoxy)acetate[1] | Methyl 2-(4-acetylphenoxy)acetate | 2-(4-chloro-2-methylphenoxy)acetic acid[2] | (2-Methylphenoxy)acetic acid[3][4] |
| Molecular Formula | C₁₃H₁₆O₄ | C₁₁H₁₂O₄ | C₉H₉ClO₃ | C₉H₁₀O₃ |
| Molecular Weight | 236.26 g/mol | Not Available | 200.62 g/mol | 166.17 g/mol |
| CAS Number | 58335-85-6 | Not Available | 94-74-6 | 1878-49-5 |
| Appearance | Not Available | Not Available | Solid | Not Available |
| Purity | ≥90% | Not Available | 97.0% | Not Available |
Synthesis and Experimental Protocols
A definitive synthesis protocol for methyl 2-(4-acetyl-2-methylphenoxy)acetate has not been identified in the reviewed literature. However, the synthesis of related phenoxyacetic acids and their esters typically involves the Williamson ether synthesis. This general approach can be adapted to produce the target compound.
Proposed Synthetic Pathway
The synthesis would likely proceed via the reaction of a substituted phenol with a haloacetic acid ester.
Caption: Proposed synthesis of methyl 2-(4-acetyl-2-methylphenoxy)acetate.
General Experimental Protocol (Adapted from related syntheses)
A general procedure for the synthesis of phenoxyacetic acid derivatives involves the following steps:
-
Deprotonation of Phenol: The starting phenol, in this case, 4-hydroxy-3-methylacetophenone, is dissolved in a suitable polar aprotic solvent such as acetone or DMF. A base, typically a carbonate like potassium carbonate (K₂CO₃) or a hydride like sodium hydride (NaH), is added to deprotonate the phenolic hydroxyl group, forming a phenoxide.
-
Nucleophilic Substitution: Methyl chloroacetate is then added to the reaction mixture. The phenoxide acts as a nucleophile and displaces the chloride from methyl chloroacetate in an Sₙ2 reaction.
-
Reaction Monitoring and Workup: The reaction is typically stirred at an elevated temperature and monitored by thin-layer chromatography (TLC) until completion. Upon completion, the reaction mixture is cooled, and the inorganic salts are filtered off. The solvent is removed under reduced pressure.
-
Purification: The crude product is then purified, commonly by recrystallization from a suitable solvent or by column chromatography on silica gel to yield the pure methyl 2-(4-acetyl-2-methylphenoxy)acetate.
Biological Activity and Signaling Pathways
There is no specific information available regarding the biological activity or the signaling pathways associated with methyl 2-(4-acetyl-2-methylphenoxy)acetate. However, the broader class of phenoxyacetic acid derivatives has been explored for various biological activities.
Research into related structures suggests potential for:
-
Herbicidal Activity: Many phenoxyacetic acid derivatives are known for their use as herbicides.
-
Antimicrobial and Antifungal Properties: Some studies on substituted phenoxyacetic acids have indicated potential antibacterial and antifungal effects.
Due to the absence of specific studies on the target compound, no signaling pathway diagrams can be provided at this time. Research in this area would be necessary to elucidate its biological function and mechanism of action.
Conclusion
"this compound," with the IUPAC name methyl 2-(4-acetyl-2-methylphenoxy)acetate, is a compound for which specific experimental data is currently lacking in publicly accessible scientific literature. This guide has provided a systematic name and common synonyms and has offered a predictive overview of its properties and a plausible synthetic route based on the well-established chemistry of its structural analogs. The potential for biological activity, suggested by related compounds, indicates that this molecule could be a candidate for future investigation in agrochemical or pharmaceutical research. Further experimental studies are required to determine its precise physicochemical properties, validate the proposed synthesis, and explore its biological effects and mechanisms of action.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Acetic acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester
Abstract
This document provides a detailed protocol for the synthesis of "Acetic acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester". The synthesis is a two-step process commencing with a Williamson ether synthesis to produce the carboxylic acid intermediate, 2-(4-acetyl-2-methylphenoxy)acetic acid, followed by a Fischer esterification to yield the final methyl ester product. This protocol is intended for researchers and scientists in the field of organic chemistry and drug development. All quantitative data for reagents and products are summarized in tables, and a detailed experimental workflow is provided.
Introduction
"this compound" is a phenoxyacetate derivative. Compounds within this class have been investigated for a variety of biological activities. The synthesis protocol outlined herein provides a reliable method for the preparation of this compound for research and development purposes. The two-step synthesis is a robust and common strategy for the preparation of such esters.
Experimental Protocols
Part 1: Synthesis of 2-(4-acetyl-2-methylphenoxy)acetic acid (Intermediate)
This step involves the reaction of 4-hydroxy-3-methylacetophenone with methyl chloroacetate via a Williamson ether synthesis, followed by hydrolysis of the resulting ester to the carboxylic acid.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 4-hydroxy-3-methylacetophenone | 150.17 | 1.50 g | 10.0 |
| Methyl Chloroacetate | 108.52 | 1.30 g (1.1 mL) | 12.0 |
| Anhydrous Potassium Carbonate | 138.21 | 2.76 g | 20.0 |
| N,N-Dimethylformamide (DMF) | - | 20 mL | - |
| Sodium Hydroxide (NaOH) | 40.00 | 0.80 g | 20.0 |
| Methanol (MeOH) | - | 10 mL | - |
| Water (H₂O) | - | As needed | - |
| Hydrochloric Acid (HCl), 2M | - | As needed | - |
| Ethyl Acetate | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxy-3-methylacetophenone (1.50 g, 10.0 mmol), anhydrous potassium carbonate (2.76 g, 20.0 mmol), and N,N-Dimethylformamide (DMF, 20 mL).
-
Addition of Haloester: While stirring, add methyl chloroacetate (1.30 g, 12.0 mmol) dropwise to the mixture at room temperature.
-
Reaction: Heat the reaction mixture to 80°C and stir for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Hydrolysis: After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water. The intermediate ester is then hydrolyzed directly. Add sodium hydroxide (0.80 g, 20.0 mmol) dissolved in a mixture of water (10 mL) and methanol (10 mL). Stir the resulting mixture at room temperature for 4 hours.[1]
-
Acidification and Extraction: Acidify the reaction mixture to a pH of approximately 2 using 2M hydrochloric acid. A precipitate should form. Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Drying and Evaporation: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(4-acetyl-2-methylphenoxy)acetic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure carboxylic acid intermediate.
Part 2: Synthesis of this compound (Final Product)
This step involves the Fischer esterification of the previously synthesized carboxylic acid with methanol in the presence of an acid catalyst.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 2-(4-acetyl-2-methylphenoxy)acetic acid | 208.21 | 1.04 g | 5.0 |
| Methanol (anhydrous) | 32.04 | 20 mL | - |
| Sulfuric Acid (concentrated) | 98.08 | 3-4 drops | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Ethyl Acetate | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 2-(4-acetyl-2-methylphenoxy)acetic acid (1.04 g, 5.0 mmol) in anhydrous methanol (20 mL).
-
Catalyst Addition: Carefully add 3-4 drops of concentrated sulfuric acid to the solution.
-
Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and carefully wash with a saturated sodium bicarbonate solution (2 x 30 mL) to neutralize the acid catalyst, followed by water (30 mL) and brine (30 mL).
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure "this compound".
Data Presentation
Expected Product Yield and Properties:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Physical State |
| 2-(4-acetyl-2-methylphenoxy)acetic acid | C₁₁H₁₂O₄ | 208.21 | 1.04 | Solid |
| This compound | C₁₂H₁₄O₄ | 222.24 | 1.11 | Oil or Solid |
Note: The theoretical yields are calculated based on the starting amount of the limiting reagent in each step, assuming 100% conversion.
Visualizations
Synthesis Workflow
The following diagram illustrates the two-step synthesis protocol for "this compound".
Caption: Two-step synthesis of the target compound.
References
Application Notes and Protocols for the Quantification of Acetic acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of "Acetic acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester" in bulk drug substances and simple formulations.
Application Note: HPLC-UV Quantification
High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the quantification of organic molecules. For "this compound," a reverse-phase HPLC method is proposed. The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. The presence of a chromophore in the molecule (the acetylphenoxy group) allows for sensitive detection using a UV detector.
Experimental Protocol: HPLC-UV
1. Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid (or formic acid for MS compatibility).
-
Reference standard of this compound.
2. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water. A common starting point is a gradient from 50% to 90% acetonitrile over 10 minutes to ensure good peak shape and resolution. The aqueous portion of the mobile phase can be acidified with 0.1% phosphoric acid to suppress the ionization of any potential acidic impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: Determined by measuring the UV spectrum of the analyte. A wavelength of maximum absorbance, likely around 254 nm or 280 nm due to the aromatic ring and acetyl group, should be selected.
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of the reference standard and dissolve it in 10 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing the analyte in acetonitrile to an expected concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.
-
Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.
Workflow Diagram: HPLC-UV Analysis
Caption: Workflow for the quantification of this compound using HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers higher selectivity and sensitivity and is suitable for the quantification of "this compound" in complex matrices or at trace levels.
Application Note: GC-MS Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[1] This approach is well-suited for the analysis of volatile and semi-volatile compounds like esters. The analyte is first vaporized and separated from other components in a chromatographic column. Subsequently, it is fragmented into ions, and these fragments are detected by the mass spectrometer, providing a unique "fingerprint" for the compound. For quantification, the instrument can be operated in selected ion monitoring (SIM) mode for enhanced sensitivity.[2]
Experimental Protocol: GC-MS
1. Instrumentation and Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5ms, or similar 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Helium (carrier gas).
-
Solvents for extraction and dilution (e.g., ethyl acetate, dichloromethane).
-
Reference standard of this compound.
2. Chromatographic and Spectrometric Conditions:
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless (for trace analysis) or split (for higher concentrations).
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.
-
Carrier Gas Flow: Constant flow of 1.0 mL/min (Helium).
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Acquisition Mode:
-
Full Scan: To identify the compound and its fragmentation pattern (e.g., m/z 50-500).
-
Selected Ion Monitoring (SIM): For quantification, select 3-4 characteristic ions of the analyte to monitor.
-
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of the reference standard and dissolve it in 10 mL of ethyl acetate.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in ethyl acetate to create a calibration curve (e.g., 0.05, 0.1, 0.5, 1, 5, 10 µg/mL).
-
Sample Preparation:
-
Liquid Samples: Perform a liquid-liquid extraction. For example, dilute the sample with water, and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate if necessary.
-
Solid Samples: Use a suitable extraction method like sonication or Soxhlet extraction with an appropriate solvent.
-
Filter the final extract through a 0.45 µm syringe filter before injection.
-
4. Data Analysis:
-
Identify the analyte peak in the chromatogram based on its retention time and mass spectrum.
-
Construct a calibration curve by plotting the peak area of the primary quantifying ion against the concentration of the working standard solutions.
-
Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.
Workflow Diagram: GC-MS Analysis
Caption: Workflow for the quantification of this compound using GC-MS.
Summary of Quantitative Data
The following table summarizes the expected performance characteristics of the proposed analytical methods. These values are typical for the analysis of similar compounds and should be established during method validation.
| Parameter | HPLC-UV Method | GC-MS (SIM) Method |
| Linearity Range | 1 - 100 µg/mL | 0.05 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~0.01 µg/mL |
| Limit of Quantification (LOQ) | ~1.0 µg/mL | ~0.05 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (% RSD) | < 2% | < 5% |
References
Application Notes and Protocols for Acetic Acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester in Herbicide Research
A Theoretical Framework for Investigation
Disclaimer: There is currently no publicly available research on the specific herbicidal applications of "Acetic acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester." The following application notes and protocols are based on the well-established research of structurally similar compounds, namely phenoxyacetic acid herbicides. This document is intended to provide a foundational framework for researchers and scientists to initiate investigations into the potential herbicidal properties of this specific compound.
Application Notes
"this compound" belongs to the chemical class of phenoxyacetic acids, which includes some of the earliest and most successful selective herbicides like 2,4-D and MCPA.[1][2][3] These compounds typically function as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA).[1][2][3] At herbicidal concentrations, they disrupt normal plant growth processes, leading to uncontrolled cell division and elongation, epinasty (twisting of stems and petioles), and eventual plant death, particularly in broadleaf (dicot) weeds.[1][4]
Primary Applications in Herbicide Research:
-
Selective Broadleaf Weed Control: Based on its structural similarity to other phenoxyacetic acid herbicides, this compound is a candidate for development as a selective herbicide for controlling broadleaf weeds in monocot crops such as cereals and turfgrass.
-
Mode of Action Studies: The compound can be used as a tool to further investigate the auxin signaling pathway in plants. By comparing its activity to known auxinic herbicides, researchers can gain insights into the structure-activity relationships that govern auxin perception and response.
-
Herbicide Resistance Management: As part of a discovery program, this novel molecule could be evaluated against weed biotypes that have developed resistance to other herbicide modes of action.
-
Synergistic and Antagonistic Studies: It can be tested in combination with other herbicides to identify potential synergistic or antagonistic effects, which is crucial for developing effective and sustainable weed management strategies.
Quantitative Data for Structurally Related Phenoxyacetic Acid Herbicides
The following table summarizes the herbicidal activity of various phenoxyacetic acid derivatives against different plant species. This data provides a benchmark for the potential efficacy of "this compound."
| Compound Name | Plant Species | Bioassay Type | Endpoint | Value | Reference |
| Guaiacoxyacetic acid | Sorghum bicolor | Germination | Inhibition | 80.33% at 3 mmol L⁻¹ | [5] |
| Guaiacoxyacetic acid | Lactuca sativa | Germination | Inhibition | 100% at 3 mmol L⁻¹ | [5] |
| Guaiacoxyacetic acid | Sorghum bicolor | Root Growth | Inhibition | 97.93% at 3 mmol L⁻¹ | [5] |
| Guaiacoxyacetic acid | Lactuca sativa | Root Growth | Inhibition | 100% at 3 mmol L⁻¹ | [5] |
| 2-(2,4-dichlorophenoxy)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)acetamide (6an) | Lactuca sativa | Whole Plant | IC₅₀ | 42.7 g/ha | [6] |
| Saflufenacil | Aeschynomene indica | Pre-emergence | GR₅₀ | 5.38 g ai ha⁻¹ | [7] |
| Mesotrione | Aeschynomene indica | Pre-emergence | GR₅₀ | 12.02 g ai ha⁻¹ | [7] |
| Florpyrauxifen-benzyl | Aeschynomene indica | Post-emergence | GR₅₀ | 0.20 g ai ha⁻¹ | [7] |
| Fluroxypyr-meptyl | Aeschynomene indica | Post-emergence | GR₅₀ | 19.69 g ai ha⁻¹ | [7] |
Note: IC₅₀ (Inhibitory Concentration 50%) is the concentration of a substance that causes a 50% reduction in a specific biological activity. GR₅₀ (Growth Reduction 50%) is the dose of an herbicide that reduces plant growth by 50%.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the herbicidal potential of "this compound."
Seed Germination and Root Growth Inhibition Assay
This assay is a primary screening method to determine the phytotoxic effects of a compound on seed germination and early seedling growth.
Materials:
-
Test compound ("this compound)
-
Solvent (e.g., acetone or DMSO)
-
Distilled water
-
Petri dishes (9 cm diameter)
-
Filter paper (Whatman No. 1 or equivalent)
-
Seeds of indicator species (e.g., Lactuca sativa (lettuce) for dicots, Sorghum bicolor (sorghum) or Avena sativa (oat) for monocots)[5][8]
-
Growth chamber with controlled temperature and light conditions
-
Pipettes and other standard laboratory glassware
Protocol:
-
Preparation of Test Solutions:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Create a series of dilutions of the stock solution with distilled water to achieve the desired test concentrations (e.g., 0.1, 1, 10, 100, 1000 µM).
-
Include a solvent control (distilled water with the same concentration of solvent as the test solutions) and a negative control (distilled water only).
-
-
Assay Setup:
-
Place two layers of filter paper in each Petri dish.
-
Pipette 5 mL of the respective test solution, solvent control, or negative control onto the filter paper in each Petri dish.
-
Place a predetermined number of seeds (e.g., 20) evenly on the moist filter paper.[7]
-
Seal the Petri dishes with parafilm to prevent evaporation.
-
-
Incubation:
-
Place the Petri dishes in a growth chamber under controlled conditions (e.g., 25°C with a 16/8 hour light/dark cycle).[7]
-
-
Data Collection and Analysis:
-
After a set period (e.g., 7 days), count the number of germinated seeds in each Petri dish. A seed is considered germinated when the radicle has emerged.
-
Measure the root length of each germinated seedling.
-
Calculate the germination percentage and the average root length for each treatment.
-
Express the results as a percentage of the negative control.
-
Calculate the IC₅₀ values for germination and root growth inhibition using a suitable statistical software.
-
Whole-Plant Pot Assay (Pre- and Post-emergence)
This assay evaluates the herbicidal efficacy of the compound on whole plants under more realistic greenhouse conditions.[9][10]
Materials:
-
Test compound
-
Solvent and surfactant (adjuvant) as required for formulation
-
Pots (e.g., 10 cm diameter)
-
Potting mix (soil, sand, and peat mixture)
-
Seeds of test weed species and crop species
-
Greenhouse with controlled temperature, humidity, and lighting
-
Precision bench sprayer for herbicide application[11]
Protocol:
A. Pre-emergence Application:
-
Planting:
-
Fill pots with the potting mix.
-
Sow a specific number of seeds of the target weed and crop species at a uniform depth.
-
-
Herbicide Application:
-
Growth and Evaluation:
-
Place the pots in the greenhouse and water as needed.
-
After a specified period (e.g., 21 days), assess the herbicidal effect by counting the number of emerged and surviving plants.
-
Visually rate the injury to the plants on a scale of 0 (no effect) to 100 (complete death).
-
Harvest the above-ground biomass, dry it in an oven, and weigh it to determine the fresh and dry weight reduction compared to the control.
-
B. Post-emergence Application:
-
Planting and Growth:
-
Sow seeds in pots and allow them to grow in the greenhouse until they reach a specific growth stage (e.g., 2-4 true leaves).[11]
-
-
Herbicide Application:
-
Apply the different concentrations of the formulated test compound directly to the foliage of the plants using a precision bench sprayer.[11]
-
Include untreated control plants.
-
-
Evaluation:
-
Return the plants to the greenhouse.
-
Assess the herbicidal injury at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) using a visual rating scale.
-
At the end of the experiment, determine the fresh and dry weight of the above-ground biomass.
-
Auxin Activity Bioassay (Avena Coleoptile Curvature Test)
This classic bioassay determines if a compound exhibits auxin-like activity.[8][12]
Materials:
-
Test compound
-
Indole-3-acetic acid (IAA) as a positive control
-
Agar
-
Oat (Avena sativa) seeds
-
Dark growth chamber or box
-
Microscope or magnifying glass
-
Protractor
Protocol:
-
Coleoptile Preparation:
-
Agar Block Preparation:
-
Prepare agar blocks (e.g., 1.5% agar) containing known concentrations of the test compound and IAA.
-
Also prepare control agar blocks with no added compound.
-
-
Assay:
-
Measurement:
-
Measure the angle of curvature of the coleoptile using a protractor or by taking a photograph and measuring the angle digitally. The curvature is proportional to the auxin concentration.[8]
-
Create a standard curve by plotting the angle of curvature against the concentration of IAA.
-
Determine the auxin-like activity of the test compound by comparing its induced curvature to the IAA standard curve.
-
Visualizations
References
- 1. xtbg.ac.cn [xtbg.ac.cn]
- 2. Auxin herbicides: current status of mechanism and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. Growth regulator herbicides | Herbicide mode of action and sugarbeet injury symptoms [extension.umn.edu]
- 5. scielo.br [scielo.br]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cambridge.org [cambridge.org]
- 11. Video: Protocols for Robust Herbicide Resistance Testing in Different Weed Species [jove.com]
- 12. biologydiscussion.com [biologydiscussion.com]
Application Notes and Protocols: Acetic Acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester as a Potential Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
"Acetic acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester" is a member of the phenoxyacetic acid class of compounds, a scaffold known for a wide range of biological activities. This document provides a comprehensive overview of its potential as a pharmaceutical intermediate, including its synthesis, physicochemical properties, and hypothesized biological relevance. Detailed experimental protocols for its synthesis and purification are presented, along with a discussion of its potential applications in drug discovery based on the activities of structurally related molecules.
Physicochemical Properties
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C₁₂H₁₄O₄ | --- |
| Molecular Weight | 222.24 g/mol | --- |
| Appearance | White to off-white solid | General appearance of similar phenoxyacetic acid derivatives. |
| Melting Point | 80-100 °C | Inferred from related substituted phenoxyacetates. |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, methanol, ethyl acetate); sparingly soluble in water. | Polarity of the molecule suggests solubility in organic solvents. |
| LogP | ~2.5 | Estimated based on the lipophilicity of the phenoxy and acetyl groups. |
Synthesis
The synthesis of "this compound" can be achieved via a Williamson ether synthesis followed by esterification.
Synthesis Workflow
Caption: Williamson ether synthesis workflow for the target compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Hydroxy-3-methylacetophenone
-
Methyl chloroacetate
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-hydroxy-3-methylacetophenone (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add methyl chloroacetate (1.2 equivalents) dropwise to the reaction mixture.
-
Reflux the reaction mixture for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, filter the mixture to remove potassium carbonate.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with water and then with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the pure "this compound".
Expected Yield: 75-85%
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Potential Pharmaceutical Applications and Biological Relevance
Derivatives of phenoxyacetic acid have been reported to exhibit a variety of biological activities, suggesting potential therapeutic applications for "this compound".
Summary of Potential Activities
| Biological Activity | Evidence from Related Compounds | Potential Application |
| Anti-inflammatory | Phenoxyacetic acid derivatives have been shown to be potent and selective COX-2 inhibitors.[1][2] | Development of novel non-steroidal anti-inflammatory drugs (NSAIDs) with potentially reduced gastrointestinal side effects. |
| Antibacterial | Various substituted phenoxyacetic acids have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. | Discovery of new antibacterial agents to combat antibiotic resistance. |
| Antifungal | Certain phenoxyacetic acid derivatives have shown promising antifungal activity. | Development of new antifungal therapies. |
| Hypolipidemic | Some phenoxyacetic acid derivatives have been investigated for their ability to lower lipid levels. | Treatment of dyslipidemia and related cardiovascular diseases. |
Hypothesized Signaling Pathway: COX-2 Inhibition
Based on the known anti-inflammatory properties of related compounds, a likely mechanism of action for "this compound" is the inhibition of the cyclooxygenase-2 (COX-2) enzyme in the arachidonic acid cascade.
Caption: Hypothesized inhibition of the COX-2 pathway.
Future Directions
The information presented here provides a foundation for further investigation of "this compound" as a pharmaceutical intermediate. Future research should focus on:
-
Synthesis and Characterization: Performing the synthesis and full spectroscopic characterization to confirm the structure and purity of the compound.
-
Biological Screening: Conducting a broad range of in vitro biological assays to evaluate its potential antibacterial, antifungal, anti-inflammatory, and cytotoxic activities.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of related analogs to identify key structural features responsible for any observed biological activity and to optimize potency and selectivity.
-
In Vivo Studies: For promising lead compounds, conducting in vivo studies in relevant animal models to assess efficacy and safety.
Conclusion
"this compound" represents a promising, yet underexplored, molecule with potential as a versatile intermediate in the development of new therapeutic agents. Its structural similarity to known biologically active phenoxyacetic acid derivatives warrants its synthesis and thorough biological evaluation. The protocols and potential applications outlined in this document provide a roadmap for researchers to unlock the pharmaceutical potential of this compound.
References
High-performance liquid chromatography (HPLC) method for "Acetic acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester"
An optimized High-Performance Liquid Chromatography (HPLC) method for the analysis of "Acetic acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester" is crucial for researchers, scientists, and drug development professionals. This document provides a detailed application note and protocol based on established methods for structurally similar compounds, offering a robust starting point for method development and validation.
Application Note
Introduction
"this compound" is a compound of interest in pharmaceutical and chemical research. A reliable analytical method is essential for its quantification and purity assessment. This application note describes a reverse-phase HPLC (RP-HPLC) method suitable for this purpose. The method utilizes a C18 stationary phase with a mobile phase consisting of an organic solvent and an acidified aqueous buffer, providing good chromatographic resolution and peak shape.
Chromatographic Conditions
A summary of the recommended HPLC conditions is provided in the table below. These parameters are based on methods for analogous phenoxyacetic acid derivatives and should be optimized for the specific instrumentation and sample matrix.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric acid in Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 225 nm |
| Run Time | 10 minutes |
System Suitability
System suitability tests are critical to ensure the performance of the chromatographic system. The following parameters should be monitored.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for 6 replicate injections) |
Experimental Protocols
1. Mobile Phase Preparation
-
Aqueous Component (0.1% Phosphoric Acid in Water): Add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas using a suitable method (e.g., sonication or vacuum filtration).
-
Organic Component (Acetonitrile): Use HPLC-grade acetonitrile.
-
Mobile Phase Mixture: Combine 500 mL of the aqueous component with 500 mL of acetonitrile. Mix well and allow the solution to equilibrate to room temperature.
2. Standard Solution Preparation
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of "this compound" reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solution (e.g., 100 µg/mL): Pipette 1.0 mL of the stock standard solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.
3. Sample Preparation
-
Accurately weigh a portion of the sample containing the analyte of interest.
-
Dissolve the sample in a suitable solvent (preferably the mobile phase) to achieve a final concentration within the linear range of the assay.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
4. HPLC System Setup and Analysis
-
Set up the HPLC system according to the chromatographic conditions outlined in the table above.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Perform a blank injection (mobile phase) to ensure the absence of interfering peaks.
-
Inject the standard solution multiple times (e.g., six replicates) to check for system suitability.
-
Inject the sample solutions for analysis.
-
After the analysis is complete, flush the column with a high-organic content mobile phase (e.g., 80:20 acetonitrile:water) and then store it in an appropriate solvent as recommended by the manufacturer.
Visualizations
Experimental Workflow Diagram
Caption: A flowchart illustrating the key steps in the HPLC analysis workflow.
Application Note: Analysis of Acetic Acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. This application note outlines a detailed protocol for the analysis of "Acetic acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester," a compound of interest in pharmaceutical and chemical research. The methodology described provides a robust framework for the qualitative and quantitative analysis of this compound in various matrices. Due to the ester functional group, this compound is well-suited for GC-MS analysis. The protocol covers sample preparation, instrument parameters, and data analysis.
Experimental Protocols
A detailed methodology for the analysis of the target compound is provided below. This protocol is based on established methods for similar compounds, such as phenoxyacetic acid derivatives and other methyl esters.[1][2][3]
Sample Preparation
For samples where the analyte is not already in the methyl ester form, a derivatization step is required to convert the corresponding carboxylic acid to its more volatile methyl ester.
Materials:
-
Sample containing "Acetic acid, 2-(4-acetyl-2-methylphenoxy)-"
-
Methanol (HPLC grade)
-
Boron trifluoride (BF3) in methanol (14%) or hydrochloric acid in methanol[1][4]
-
Hexane (GC grade)
-
Anhydrous sodium sulfate
-
Vials and heating block
Derivatization Protocol (Esterification):
-
Accurately weigh or measure a known amount of the sample into a glass vial.
-
Add 2 mL of methanol to the sample.
-
Add 1 mL of 14% BF3 in methanol.[1]
-
Seal the vial tightly and heat at 60°C for 30 minutes in a heating block.[4]
-
Allow the vial to cool to room temperature.
-
Add 2 mL of hexane and 1 mL of deionized water, and vortex for 1 minute.
-
Allow the layers to separate. The top hexane layer contains the methyl ester.
-
Carefully transfer the hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for GC-MS analysis.
GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended for the analysis.
Gas Chromatograph (GC) Conditions:
| Parameter | Value |
| Column | Rtx-5MS (or equivalent 5% diphenyl / 95% dimethyl polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min[1] |
| Inlet Temperature | 250°C[2] |
| Injection Mode | Splitless (1 µL injection volume)[1] |
| Oven Temperature Program | Initial temperature of 100°C, hold for 1 minute, ramp to 300°C at 10°C/min, and hold for 5 minutes.[2] |
Mass Spectrometer (MS) Conditions:
| Parameter | Value |
| Ion Source Temperature | 230°C[1] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[2] |
| Scan Mode | Full Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. |
| Solvent Delay | 3 minutes |
Data Presentation
Quantitative data for "this compound" can be summarized in the following table. The values presented are hypothetical and would need to be determined experimentally.
| Parameter | Value |
| Retention Time (RT) | ~15.2 min |
| Molecular Ion (M+) | m/z 224 |
| Key Fragment Ions (m/z) | 179, 151, 121, 91, 77 |
| Limit of Detection (LOD) | 10 ng/mL |
| Limit of Quantitation (LOQ) | 30 ng/mL |
| Linearity (R²) (0.1 - 50 µg/mL) | >0.995 |
Fragmentation Pattern
The fragmentation of esters in EI-MS typically involves cleavage alpha to the carbonyl group and McLafferty rearrangement if a gamma-hydrogen is present. For "this compound," characteristic fragments would arise from the loss of the methoxy group (-OCH3), the acetyl group (-COCH3), and cleavage of the ether bond.
Mandatory Visualization
Experimental Workflow Diagram
Caption: Experimental workflow for GC-MS analysis.
Signaling Pathway Diagram (Logical Relationship)
Caption: Logical flow for sample amenability to GC-MS.
References
- 1. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
In Vitro Applications of Acetic Acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester: Protocols and Pathway Analysis
Introduction
Acetic acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester, hereafter referred to as Compound X for clarity, is a phenoxyacetic acid derivative. This class of compounds has garnered interest in pharmaceutical research due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This document provides a detailed overview of standardized in vitro assays to characterize the biological effects of Compound X, including experimental protocols and data interpretation. The information presented here is intended for researchers, scientists, and professionals involved in drug development.
Data Presentation
Due to the limited availability of public data for "this compound," the following table represents a hypothetical data summary to illustrate the proper format for data presentation. These values are for illustrative purposes only and are not based on experimental results for this specific compound.
Table 1: Hypothetical In Vitro Activity of Compound X
| Assay Type | Cell Line/Target | Parameter | Value (µM) |
| Cytotoxicity | HeLa | IC₅₀ | 15.2 |
| Cytotoxicity | A549 | IC₅₀ | 28.7 |
| Enzyme Inhibition | Cyclooxygenase-2 | IC₅₀ | 8.9 |
| Apoptosis Induction | HeLa | EC₅₀ | 12.5 |
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the biological activity of compounds like Compound X.
Cell Viability Assay (MTT Assay)
This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Compound X
-
Human cervical cancer cell line (HeLa)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Protocol:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of Compound X in DMEM. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for another 48 hours under the same conditions.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Apoptosis Assay by Flow Cytometry
This method quantifies the number of apoptotic and necrotic cells following treatment with the compound.[1]
Materials:
-
HeLa cells
-
Compound X
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed and treat HeLa cells with various concentrations of Compound X as described in the cell viability assay protocol for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes in the dark at room temperature.[1]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Distinguish between live, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence.[1]
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect specific proteins in a sample and can reveal the compound's effect on signaling pathways.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Quantification: Determine the protein concentration of cell lysates.
-
Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate them by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. β-actin is typically used as a loading control.
Visualizations
The following diagrams illustrate a typical experimental workflow and a hypothetical signaling pathway that could be investigated for Compound X.
Caption: Experimental workflow for in vitro evaluation of Compound X.
Caption: Hypothetical signaling pathway showing potential inhibition by Compound X.
References
Application Notes and Protocols: Antimicrobial Activity Screening of Acetic Acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenoxyacetic acid and its derivatives are a class of compounds recognized for a wide range of biological activities, including antimicrobial, anti-inflammatory, and herbicidal properties.[1][2] This document provides detailed application notes and experimental protocols for the antimicrobial activity screening of a specific derivative, "Acetic acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester." The protocols outlined herein describe standardized methods for determining the compound's efficacy against a panel of pathogenic microorganisms.[3][4] These methods include the Kirby-Bauer disk diffusion assay for preliminary screening, followed by the broth microdilution method to quantify the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[5][6][7][8]
The objective of these protocols is to offer a comprehensive guide for researchers to reliably assess the antimicrobial potential of this and other novel phenoxyacetate derivatives, a critical step in the discovery and development of new therapeutic agents.
Compound of Interest
-
Compound Name: this compound
-
Synonyms: Methyl 2-(4-acetyl-2-methylphenoxy)acetate
-
Molecular Formula: C₁₂H₁₄O₄
-
Structure:
-
Rationale for Screening: Phenoxyacetic acid derivatives have shown promise as antimicrobial agents.[1] The structural moieties of this specific compound, including the acetyl and methylphenoxy groups, warrant investigation into its potential to inhibit microbial growth.
Data Presentation: Hypothetical Antimicrobial Activity
The following tables present hypothetical data for "this compound" to illustrate how results from the described protocols would be presented. These values are for exemplary purposes only.
Table 1: Zone of Inhibition by Kirby-Bauer Disk Diffusion Assay
| Test Microorganism | Strain ID | Zone of Inhibition (mm) | Interpretation |
| Staphylococcus aureus | ATCC 29213 | 18 | Susceptible |
| Escherichia coli | ATCC 25922 | 15 | Intermediate |
| Pseudomonas aeruginosa | ATCC 27853 | 8 | Resistant |
| Candida albicans | ATCC 10231 | 16 | Susceptible |
Table 2: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Values
| Test Microorganism | Strain ID | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus | ATCC 29213 | 16 | 32 | 2 | Bactericidal |
| Escherichia coli | ATCC 25922 | 64 | >256 | >4 | Bacteriostatic |
| Pseudomonas aeruginosa | ATCC 27853 | >256 | >256 | - | Resistant |
| Candida albicans | ATCC 10231 | 32 | 128 | 4 | Fungicidal |
Interpretation Note: An MBC/MIC ratio of ≤ 4 is generally considered bactericidal, while a ratio > 4 is considered bacteriostatic.[8]
Experimental Protocols
Kirby-Bauer Disk Diffusion Susceptibility Test
This method provides a qualitative assessment of a compound's antimicrobial activity.[5][9][10]
a. Materials:
-
Mueller-Hinton Agar (MHA) plates[11]
-
Sterile cotton swabs
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Stock solution of "this compound" in a suitable solvent (e.g., DMSO)
-
Sterile 6-mm blank paper disks[5]
-
Forceps
-
Incubator (35°C ± 2°C)
-
Control antibiotic disks (e.g., Ciprofloxacin, Fluconazole)
b. Protocol:
-
Inoculum Preparation: From a fresh 18-24 hour culture plate, select several morphologically similar colonies of the test microorganism. Suspend the colonies in sterile saline or broth. Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[6]
-
Inoculation of MHA Plate: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension.[12] Remove excess liquid by pressing the swab against the inside of the tube.[9] Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[12]
-
Drying: Allow the plate to dry for 3-5 minutes, but no more than 15 minutes, with the lid slightly ajar.[5]
-
Disk Preparation and Placement: Aseptically impregnate sterile blank paper disks with a known concentration of the test compound solution. Allow the solvent to evaporate completely. Using sterile forceps, place the impregnated disks and control antibiotic disks on the surface of the inoculated MHA plate.[5][11] Ensure disks are at least 24 mm apart from center to center.[11]
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.[13]
-
Result Interpretation: After incubation, measure the diameter of the zones of complete growth inhibition around each disk in millimeters (mm).[12]
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method determines the lowest concentration of an antimicrobial agent that prevents visible microbial growth.[6][14][15]
a. Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium[16]
-
Multichannel pipette
-
Stock solution of the test compound
-
Standardized microbial inoculum (prepared as in the disk diffusion protocol and then diluted)
-
Plate reader (optional, for OD measurements)
b. Protocol:
-
Preparation of Serial Dilutions: Dispense 100 µL of sterile broth into each well of a 96-well microtiter plate.[6] Add 100 µL of the test compound stock solution to the first well of each test row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to column 10.[17] Discard 100 µL from column 10.[17] Column 11 serves as the growth control (no compound), and column 12 as the sterility control (broth only).[17]
-
Inoculum Preparation: Dilute the 0.5 McFarland standardized suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[16]
-
Inoculation of Microtiter Plate: Within 15 minutes of its preparation, add 100 µL of the diluted bacterial suspension to each well (columns 1-11).[6] This brings the total volume to 200 µL and dilutes the compound concentrations to their final test values.
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[6][13]
-
Reading the MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[14][16]
Minimum Bactericidal Concentration (MBC) Assay
This assay determines the lowest concentration of an antimicrobial agent required to kill a specific bacterium.[7][8] It is performed after the MIC has been determined.[18]
a. Materials:
-
Results from the MIC broth microdilution assay
-
Sterile MHA plates
-
Micropipettes and sterile tips
-
Incubator (35°C ± 2°C)
b. Protocol:
-
Subculturing: From the wells of the completed MIC plate that show no visible growth (i.e., the MIC well and all wells with higher concentrations), take a 10-100 µL aliquot.[7]
-
Plating: Spread the aliquot onto a sterile MHA plate.
-
Incubation: Incubate the plates at 35°C ± 2°C for 18-24 hours.
-
Reading the MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.[8][18]
Visualizations
Experimental and Logical Workflows
Caption: Workflow for antimicrobial susceptibility testing.
Hypothesized Signaling Pathway Disruption
Phenoxyacetic acid derivatives may exert their antimicrobial effects through various mechanisms, including the disruption of cell membrane integrity or inhibition of key metabolic pathways. The following diagram illustrates a hypothesized mechanism involving the disruption of bacterial cell wall synthesis.
Caption: Hypothesized inhibition of cell wall synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. jetir.org [jetir.org]
- 3. s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com [s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com]
- 4. woah.org [woah.org]
- 5. asm.org [asm.org]
- 6. benchchem.com [benchchem.com]
- 7. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 9. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 10. Agar Diffusion Test: the primary method to determine the antimicrobial activity - Modern Medical Laboratory Journal [modernmedlab.com]
- 11. repository.seafdec.org.ph [repository.seafdec.org.ph]
- 12. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 14. Broth Microdilution | MI [microbiology.mlsascp.com]
- 15. microbe-investigations.com [microbe-investigations.com]
- 16. benchchem.com [benchchem.com]
- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 18. microbe-investigations.com [microbe-investigations.com]
Application Notes and Protocols for the Synthesis of Novel Heterocycles from Acetic Acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various novel heterocyclic compounds utilizing "Acetic acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester" as a key starting material. The methodologies are based on established synthetic strategies for analogous compounds and are intended to serve as a foundational guide for the development of new chemical entities.
Introduction
"this compound" is a versatile starting material for the synthesis of a variety of heterocyclic scaffolds due to the presence of multiple reactive functional groups: an acetyl group, a phenoxy ether linkage, and a methyl ester. These functionalities offer several strategic avenues for intramolecular and intermolecular cyclization reactions, leading to the formation of biologically relevant heterocycles such as benzofurans, chromones, pyrazoles, and pyrimidines. This document outlines potential synthetic routes to these important classes of compounds.
Data Presentation
The following tables summarize representative quantitative data for analogous reactions found in the literature. This data is provided to offer an expected range for yields and reaction conditions. Actual results with "this compound" may vary.
Table 1: Representative Yields for Benzofuran Synthesis via Acid-Catalyzed Cyclization
| Entry | Starting Material Analogue | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2-Phenoxy-1-phenylethanone | Polyphosphoric Acid (PPA) | - | 120 | 2 | 75 |
| 2 | 1-(4-Methoxyphenoxy)propan-2-one | H2SO4 | Dioxane | 100 | 4 | 68 |
| 3 | Methyl 2-(o-tolyloxy)acetate | Eaton's Reagent | Dichloromethane | 25 | 12 | 82 |
Table 2: Representative Yields for Chromone Synthesis
| Entry | Synthetic Method | Starting Material Analogue | Reagents | Solvent | Yield (%) |
| 1 | Baker-Venkataraman Rearrangement | 2'-Hydroxyacetophenone | 4-Methoxybenzoyl chloride, Pyridine | Pyridine | 85 |
| 2 | Kostanecki-Robinson Reaction | 2',4'-Dihydroxyacetophenone | Acetic anhydride, Sodium acetate | - | 70 |
| 3 | Claisen Condensation | 2-Hydroxyacetophenone | Ethyl acetate, Sodium | Ethanol | 65 |
Table 3: Representative Yields for Pyrazole Synthesis from 1,3-Dicarbonyl Compounds
| Entry | 1,3-Dicarbonyl Analogue | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetylacetone | Hydrazine hydrate | Ethanol | 78 | 3 | 92 |
| 2 | 1-Phenyl-1,3-butanedione | Phenylhydrazine | Acetic Acid | 118 | 2 | 88 |
| 3 | Ethyl acetoacetate | Hydrazine hydrate | Ethanol | 78 | 4 | 85 |
Table 4: Representative Yields for Pyrimidine Synthesis
| Entry | 1,3-Dicarbonyl Analogue | Reagent | Solvent | Temperature (°C) | Yield (%) |
| 1 | Acetylacetone | Urea | Ethanolic HCl | 78 | 75 |
| 2 | Ethyl benzoylacetate | Thiourea | Sodium ethoxide/Ethanol | 78 | 80 |
| 3 | Dibenzoylmethane | Guanidine hydrochloride | Sodium ethoxide/Ethanol | 78 | 85 |
Experimental Protocols
Synthesis of a Substituted Benzofuran Derivative
This protocol describes a potential acid-catalyzed intramolecular cyclization to form a benzofuran derivative. The reaction involves the cyclization of the phenoxyacetic acid moiety onto the acetyl group.
Protocol 1: Acid-Catalyzed Intramolecular Cyclization
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Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add "this compound" (1.0 eq).
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Reagent Addition: Add a suitable acid catalyst such as polyphosphoric acid (PPA) (10 eq by weight) or Eaton's reagent (7.7% P₂O₅ in methanesulfonic acid) (10 mL per 1 g of starting material).
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Reaction Conditions: Heat the reaction mixture to 80-120°C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
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Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
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Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Experimental protocol for the acylation reaction in "Acetic acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester" synthesis
Application Notes and Protocols for the Synthesis of Acetic acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive experimental protocol for the synthesis of "this compound," a compound of interest in chemical and pharmaceutical research. The synthesis is achieved through a two-step process: Fischer esterification of 2-methylphenoxyacetic acid followed by a Friedel-Crafts acylation.
Overall Reaction Scheme
The synthetic pathway involves two key transformations:
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Step 1: Fischer Esterification: Conversion of 2-methylphenoxyacetic acid to methyl 2-(2-methylphenoxy)acetate.
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Step 2: Friedel-Crafts Acylation: Introduction of an acetyl group at the 4-position of the aromatic ring of methyl 2-(2-methylphenoxy)acetate.
Step 1: Fischer Esterification of 2-Methylphenoxyacetic Acid
This protocol details the synthesis of methyl 2-(2-methylphenoxy)acetate from 2-methylphenoxyacetic acid using methanol in the presence of an acid catalyst.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (per 10g of starting material) | Molar Equivalents |
| 2-Methylphenoxyacetic acid | 166.17 | 10.0 g | 1.0 |
| Methanol (anhydrous) | 32.04 | 150 mL | Excess |
| Sulfuric acid (concentrated) | 98.08 | 1.5 mL | Catalytic |
| Diethyl ether | 74.12 | As required | - |
| Saturated sodium bicarbonate solution | - | As required | - |
| Brine (saturated NaCl solution) | - | As required | - |
| Anhydrous magnesium sulfate | 120.37 | As required | - |
Procedure:
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Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10.0 g of 2-methylphenoxyacetic acid in 150 mL of anhydrous methanol.
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Catalyst Addition: While stirring, carefully add 1.5 mL of concentrated sulfuric acid to the solution.
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Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up:
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After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.
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Dissolve the residue in 100 mL of diethyl ether and transfer to a separatory funnel.
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Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (until effervescence ceases), and 50 mL of brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: The crude methyl 2-(2-methylphenoxy)acetate can be purified by vacuum distillation to yield a colorless oil.
Expected Yield: Based on similar Fischer esterification reactions, the expected yield is typically high, in the range of 85-95%.[1]
Experimental Workflow: Fischer Esterification
Step 2: Friedel-Crafts Acylation of Methyl 2-(2-methylphenoxy)acetate
This protocol describes the acylation of methyl 2-(2-methylphenoxy)acetate to introduce an acetyl group, yielding the final product, "this compound."
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (per 10g of starting material) | Molar Equivalents |
| Methyl 2-(2-methylphenoxy)acetate | 180.20 | 10.0 g | 1.0 |
| Anhydrous aluminum chloride (AlCl₃) | 133.34 | 8.8 g | 1.2 |
| Acetyl chloride | 78.50 | 4.8 mL (5.3 g) | 1.2 |
| Anhydrous dichloromethane (DCM) | 84.93 | 150 mL | - |
| Ice | - | As required | - |
| Concentrated hydrochloric acid (HCl) | 36.46 | As required | - |
| Saturated sodium bicarbonate solution | - | As required | - |
| Brine (saturated NaCl solution) | - | As required | - |
| Anhydrous sodium sulfate | 142.04 | As required | - |
Procedure:
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Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 8.8 g of anhydrous aluminum chloride and 100 mL of anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.
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Acylation:
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In the dropping funnel, prepare a solution of 4.8 mL of acetyl chloride in 25 mL of anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension over 20 minutes, maintaining the temperature at 0 °C.
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After the addition is complete, add a solution of 10.0 g of methyl 2-(2-methylphenoxy)acetate in 25 mL of anhydrous dichloromethane dropwise over 30 minutes, keeping the temperature at 0 °C.
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Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction by TLC.
-
-
Work-up:
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Cool the reaction mixture back to 0 °C and slowly pour it into a beaker containing 100 g of crushed ice and 20 mL of concentrated hydrochloric acid.
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Stir until the ice has melted and transfer the mixture to a separatory funnel.
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Separate the organic layer and extract the aqueous layer with 2 x 50 mL of dichloromethane.
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Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
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-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford "this compound" as a solid.
Experimental Workflow: Friedel-Crafts Acylation
Safety Precautions
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All manipulations should be performed in a well-ventilated fume hood.
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Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
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Concentrated sulfuric and hydrochloric acids are highly corrosive. Handle with extreme care.
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Anhydrous aluminum chloride reacts violently with water. Ensure all glassware is dry and the reaction is performed under an inert atmosphere.
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Acetyl chloride is corrosive and lachrymatory. Handle with care in a fume hood.
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Dichloromethane and diethyl ether are volatile and flammable organic solvents. Avoid open flames.
References
Troubleshooting & Optimization
Improving the yield of "Acetic acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester" synthesis
Welcome to the technical support center for the synthesis of "Acetic acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester". This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to help researchers, scientists, and drug development professionals optimize their synthesis and achieve higher yields.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis.
| Question | Possible Cause(s) | Recommended Solution(s) |
| Why is my reaction yield consistently low? | 1. Incomplete deprotonation of the phenol: The base used may be too weak or used in insufficient quantity. 2. Poor quality of reagents: The starting phenol may be impure, or the methyl haloacetate may have decomposed. 3. Suboptimal reaction temperature: The temperature might be too low for the reaction to proceed at a reasonable rate. 4. Reaction time is too short: The reaction may not have reached completion. 5. Side reactions: Competing reactions, such as C-alkylation or hydrolysis of the product, may be occurring. | 1. Base Selection: Use a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3). Ensure at least one equivalent of the base is used. 2. Reagent Purity: Use freshly purified starting materials. Check the purity of methyl chloroacetate or methyl bromoacetate by NMR or GC. 3. Temperature Optimization: Try increasing the reaction temperature in increments of 10°C. A typical range for this type of Williamson ether synthesis is 60-100°C. 4. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion before workup. 5. Control Reaction Conditions: Use an aprotic solvent to minimize side reactions. Ensure anhydrous conditions if using a moisture-sensitive base like NaH. |
| My final product is the carboxylic acid, not the methyl ester. What went wrong? | Ester hydrolysis: The methyl ester group is likely being hydrolyzed by the base during the reaction or workup. This can happen if a strong hydroxide base (like NaOH or KOH) is used in a protic solvent (like water or ethanol) at elevated temperatures for a prolonged period. | 1. Choice of Base and Solvent: Use a non-hydroxide base like potassium carbonate (K2CO3) or sodium hydride (NaH) in an aprotic solvent such as acetone, DMF, or acetonitrile. 2. Control Reaction Time: Avoid unnecessarily long reaction times. Monitor the reaction by TLC and proceed with the workup as soon as the starting phenol is consumed. 3. Acidic Workup: During the workup, ensure the solution is neutralized or made slightly acidic before extraction to prevent base-catalyzed hydrolysis. |
| The reaction is not proceeding. What should I check? | 1. Ineffective base: The base may be old or inactive. 2. Poor leaving group: If using methyl chloroacetate, the reaction may be sluggish. 3. Steric hindrance: Although less likely for this primary halide, significant steric bulk near the reacting centers can slow the reaction. | 1. Use Fresh Base: Use freshly opened or properly stored base. 2. Better Leaving Group: Consider using methyl bromoacetate or methyl iodoacetate, as bromide and iodide are better leaving groups than chloride, which will accelerate the SN2 reaction. 3. Increase Temperature: Gently heating the reaction mixture can help overcome the activation energy barrier. |
| My purified product contains impurities. What could they be? | 1. Unreacted starting materials: 4-acetyl-2-methylphenol. 2. C-alkylation product: The phenoxide is an ambident nucleophile and can undergo alkylation on the aromatic ring, although O-alkylation is generally favored. | 1. Purification: Careful column chromatography on silica gel should separate the product from the unreacted starting materials. 2. Optimize Reaction Conditions: Lower reaction temperatures and the use of polar aprotic solvents generally favor O-alkylation. |
Frequently Asked Questions (FAQs)
Here are answers to some common questions about the synthesis of methyl 2-(4-acetyl-2-methylphenoxy)acetate.
Q1: What is the underlying mechanism of this synthesis?
A1: The synthesis of methyl 2-(4-acetyl-2-methylphenoxy)acetate is a classic example of the Williamson ether synthesis.[1][2] This reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. A strong base is used to deprotonate the hydroxyl group of 4-acetyl-2-methylphenol, forming a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of methyl chloroacetate (or methyl bromoacetate), displacing the halide leaving group to form the desired ether linkage.
Q2: What are the most critical parameters to control for a high yield?
A2: The key parameters for optimizing the yield are:
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Choice of Base: A sufficiently strong base is needed to fully deprotonate the phenol.
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Solvent: A polar aprotic solvent like acetone, DMF, or acetonitrile is often ideal as it can dissolve the reactants but does not participate in the reaction.
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Temperature: The reaction often requires heating to proceed at a practical rate, but excessive heat can promote side reactions.
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Leaving Group: The choice of leaving group on the methyl acetate is important. The reactivity order is I > Br > Cl.
Q3: Which base is recommended for this reaction?
A3: For laboratory-scale synthesis, potassium carbonate (K2CO3) in a solvent like acetone or DMF is a good starting point as it is effective, inexpensive, and easy to handle. For a more reactive system, sodium hydride (NaH) in an anhydrous solvent like THF or DMF can be used, but requires more stringent anhydrous conditions.
Q4: Can I use a different solvent?
A4: Yes, but the choice of solvent is crucial. Polar aprotic solvents like acetone, methyl ethyl ketone (MEK), dimethylformamide (DMF), and acetonitrile are generally preferred for Williamson ether synthesis.[3] Protic solvents like water or ethanol can lead to unwanted side reactions, including solvolysis of the alkyl halide and reduced nucleophilicity of the phenoxide through hydrogen bonding.
Q5: How can I monitor the progress of the reaction?
A5: The most convenient method for monitoring the reaction is Thin Layer Chromatography (TLC). A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) should be developed to clearly separate the starting phenol, the methyl haloacetate, and the final product. The reaction is complete when the spot corresponding to the starting phenol has disappeared.
Experimental Workflow and Troubleshooting Logic
The following diagrams illustrate the general experimental workflow and a troubleshooting decision tree for low yield.
Caption: General experimental workflow for the synthesis.
Caption: Troubleshooting logic for addressing low yield.
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of methyl 2-(4-acetyl-2-methylphenoxy)acetate.
Materials:
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4-acetyl-2-methylphenol
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Potassium carbonate (K2CO3), anhydrous
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Methyl bromoacetate
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Acetone, anhydrous
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Ethyl acetate
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Hexanes
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Brine (saturated NaCl solution)
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Magnesium sulfate (MgSO4), anhydrous
Procedure:
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Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-acetyl-2-methylphenol (1.0 eq), potassium carbonate (1.5 eq), and anhydrous acetone.
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Alkylation: Stir the suspension at room temperature for 15 minutes. Then, add methyl bromoacetate (1.2 eq) dropwise to the mixture.
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Reaction: Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain this temperature. Monitor the reaction progress by TLC until the starting phenol is consumed.
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Workup: Cool the reaction mixture to room temperature. Filter off the potassium carbonate and wash the solid with a small amount of acetone. Concentrate the filtrate under reduced pressure to remove the acetone.
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Extraction: Dissolve the resulting residue in ethyl acetate. Wash the organic layer with water and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to yield the pure methyl 2-(4-acetyl-2-methylphenoxy)acetate.
Safety Precautions:
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Always work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
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Methyl bromoacetate is a lachrymator and is toxic; handle with care.
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Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Technical Support Center: Purification of Acetic Acid, 2-(4-acetyl-2-methylphenoxy)-, Methyl Ester
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of "Acetic acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester."
Troubleshooting Guides
This section provides a question-and-answer formatted guide to troubleshoot common issues encountered during the purification of this compound.
Problem 1: Low Yield After Purification
| Question | Possible Cause | Suggested Solution |
| Did you observe significant product loss during extraction or washing steps? | The compound may have some solubility in the aqueous phase, especially if the pH is not optimized. | Ensure the aqueous phase is neutral or slightly acidic during extraction to minimize the solubility of the ester. Use a minimal amount of washing solution. Perform back-extraction of the aqueous layers with a small amount of the organic solvent to recover any dissolved product. |
| Is the product yield significantly lower after chromatography? | The compound may be adsorbing irreversibly to the stationary phase (e.g., silica gel). The chosen solvent system may not be optimal for elution. | Deactivate the silica gel by treating it with a small amount of a polar solvent like methanol and then re-equilibrating with your mobile phase.[1] Alternatively, consider using a less acidic stationary phase like alumina.[1] Perform a thorough solvent screen using Thin-Layer Chromatography (TLC) to identify a solvent system that provides good mobility (Rf value between 0.3-0.5) for your compound. |
| Did the product seem to decompose during distillation? | The compound may be thermally labile at the distillation temperature. | Use a high-vacuum distillation setup (e.g., bulb-to-bulb or Kugelrohr) to lower the boiling point of the compound.[2] Ensure the heating bath temperature is kept as low as possible and the distillation is performed relatively quickly. |
Problem 2: Poor Purity of the Final Product
| Question | Possible Cause | Suggested Solution |
| Are there persistent colored impurities in your product? | Highly conjugated byproducts or degradation products can cause coloration. | Treat a solution of the crude product with activated charcoal. Be aware that this may also adsorb some of your desired product. Consider recrystallization, as colored impurities are often excluded from the crystal lattice. |
| Do you observe closely eluting impurities in TLC/HPLC analysis? | Isomeric impurities or byproducts with similar polarity to the desired product are present. | For flash chromatography, use a shallower solvent gradient to improve separation.[1] Experiment with different solvent systems on TLC to maximize the separation factor (ΔRf) between your product and the impurity.[1] If separation by flash chromatography is not achievable, consider preparative High-Performance Liquid Chromatography (HPLC) for higher resolution.[1] |
| Does your NMR spectrum show the presence of starting materials or reagents? | The initial reaction may not have gone to completion, or the workup was insufficient to remove all reagents. | Optimize the reaction conditions (e.g., reaction time, temperature, stoichiometry) to ensure complete conversion of starting materials. Incorporate appropriate aqueous washes in your workup procedure to remove water-soluble reagents (e.g., sodium bicarbonate wash for acidic impurities, brine wash to break emulsions). |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter during the synthesis and purification of this compound?
A1: Common impurities can include unreacted starting materials such as 2-hydroxy-5-methylacetophenone and methyl chloroacetate. Byproducts from side reactions could include the corresponding carboxylic acid (from hydrolysis of the ester), or products of self-condensation of the starting ketone.
Q2: What is a good starting point for developing a crystallization procedure for this compound?
A2: A good starting point is to dissolve the crude product in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature. Potential solvents to screen include methyl t-butyl ether, ethyl acetate/hexanes, toluene, or isopropanol.[3] Slow cooling of the saturated solution should induce crystallization. If no crystals form, try scratching the inside of the flask or adding a seed crystal.
Q3: How can I effectively remove residual solvent from my purified product?
A3: Residual solvents can often be removed by drying the product under high vacuum for an extended period. If the solvent has a high boiling point, co-evaporation with a lower-boiling solvent can be effective. For example, dissolving the product in a small amount of dichloromethane and then removing the solvent under vacuum can help azeotropically remove higher-boiling solvents.
Q4: My purified compound is an oil, but I expect it to be a solid. What should I do?
A4: The presence of impurities can often suppress the melting point of a compound, causing it to be an oil. Further purification by chromatography or attempting to crystallize from a different solvent system may be necessary. It is also possible that the compound exists as a low-melting solid or a polymorph that is difficult to crystallize.
Quantitative Data Summary
The following table summarizes general quantitative parameters for common purification techniques applicable to organic compounds like this compound. Please note that specific values will be compound and scale-dependent.
| Purification Technique | Parameter | Typical Range/Value | Reference |
| Flash Chromatography | Solvent Gradient | Start with a non-polar eluent (e.g., hexanes) and gradually increase polarity with a more polar solvent (e.g., ethyl acetate).[2] | [2] |
| Rf Value on TLC | Aim for an Rf of 0.3-0.5 for the target compound in the chosen mobile phase. | ||
| Crystallization | Solvent Selection | Choose a solvent where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. | |
| Cooling Rate | Slow cooling generally leads to larger, purer crystals. | ||
| Distillation | Pressure | For high-boiling compounds, use high vacuum (e.g., <1 mmHg) to reduce the boiling point.[2] | [2] |
| Reflux Ratio | For fractional distillation, a higher reflux ratio generally provides better separation but requires longer distillation times.[4] | [4] |
Experimental Protocols
General Protocol for Flash Column Chromatography:
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TLC Analysis: Develop a suitable solvent system using TLC. The ideal system will show good separation between the desired compound (Rf ≈ 0.3-0.5) and any impurities.
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Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar solvent mixture.
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Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica onto the top of the column.
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Elution: Begin eluting with the initial non-polar solvent system. Gradually increase the polarity of the mobile phase according to the predetermined gradient.
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Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
General Protocol for Recrystallization:
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Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
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Dissolution: Place the crude product in an Erlenmeyer flask and add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
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Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.
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Crystallization: Allow the hot solution to cool slowly to room temperature. If crystals do not form, try scratching the inner wall of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can increase the yield.
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Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Visualizations
Caption: Troubleshooting workflow for the purification of an organic compound.
References
"Acetic acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester" stability and degradation pathways
Frequently Asked Questions (FAQs)
Q1: I am observing a decrease in the purity of my compound when stored in a protic solvent like methanol or in an aqueous buffer. What could be the cause?
A1: The most probable cause of degradation in protic or aqueous solutions is the hydrolysis of the methyl ester bond. This reaction can be catalyzed by the presence of acids or bases, leading to the formation of the corresponding carboxylic acid, "Acetic acid, 2-(4-acetyl-2-methylphenoxy)-", and methanol.
Q2: How can I minimize the hydrolysis of my compound during storage and experiments?
A2: To minimize hydrolysis, consider the following:
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Solvent Choice: Store the compound in a dry, aprotic solvent (e.g., acetonitrile, THF, DMSO).
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pH Control: If aqueous solutions are necessary, use a neutral pH buffer (pH 6-7) and store for the shortest duration possible. Avoid acidic or basic conditions.
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Temperature: Store solutions at low temperatures (e.g., 2-8 °C or -20 °C) to reduce the rate of hydrolysis.
Q3: My compound seems to be degrading upon exposure to light. Is this expected?
A3: Yes, compounds containing a phenoxyacetic acid moiety can be susceptible to photodegradation. The aromatic ring and carbonyl groups can absorb UV light, which may initiate cleavage of the ether or ester bond, or other radical-mediated reactions. For similar compounds, photodegradation can lead to the formation of phenol derivatives.
Q4: What are the potential degradation products I should monitor for?
A4: The primary degradation products to monitor would be:
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From Hydrolysis: Acetic acid, 2-(4-acetyl-2-methylphenoxy)- (the corresponding carboxylic acid).
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From Photodegradation: Potentially 4-acetyl-2-methylphenol, resulting from the cleavage of the ether linkage.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of Purity in Solution | Hydrolysis: The methyl ester is likely hydrolyzing to the carboxylic acid. | - Analyze the sample by LC-MS to identify the degradation product. - Store the compound in a dry, aprotic solvent. - If an aqueous solution is needed, use a neutral pH buffer and store at a low temperature for a limited time. |
| Discoloration or Degradation After Light Exposure | Photodegradation: The compound may be sensitive to UV or visible light. | - Protect solutions from light using amber vials or by wrapping containers in aluminum foil. - Conduct a photostability study to confirm light sensitivity. |
| Instability at Elevated Temperatures | Thermal Decomposition: High temperatures may be causing the breakdown of the molecule. | - Avoid exposing the compound to high temperatures during storage or experimental procedures. - Perform a thermal stability study to determine the temperature limits. |
Experimental Protocols
Forced Degradation Study: Hydrolysis
This protocol is designed to determine the stability of the compound in acidic, basic, and neutral aqueous conditions.
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Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., acetonitrile).
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Reaction Solutions:
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Acidic: Add a known volume of the stock solution to 0.1 N HCl.
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Basic: Add a known volume of the stock solution to 0.1 N NaOH.
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Neutral: Add a known volume of the stock solution to purified water.
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Incubation: Incubate the solutions at a controlled temperature (e.g., 40 °C).
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Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
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Analysis: Neutralize the aliquots if necessary, and analyze by a stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.
Photostability Study
This protocol assesses the impact of light on the stability of the compound.
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Sample Preparation: Prepare a solution of the compound in a transparent container (e.g., quartz cuvette or clear glass vial).
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Control Sample: Prepare an identical sample but wrap the container in aluminum foil to protect it from light.
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Light Exposure: Place both samples in a photostability chamber with a controlled light source (e.g., a xenon lamp simulating sunlight).
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Time Points: At predetermined intervals, withdraw aliquots from both the exposed and control samples.
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Analysis: Analyze the aliquots by HPLC to compare the degradation in the light-exposed sample to the control.
Quantitative Data Summary
The following tables are examples of how to present stability data.
Table 1: Hydrolytic Stability of Acetic acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester at 40 °C
| Condition | Time (hours) | % Parent Compound Remaining | % Degradation Product (Carboxylic Acid) |
| 0.1 N HCl | 0 | 100 | 0 |
| 8 | 85.2 | 14.8 | |
| 24 | 60.7 | 39.3 | |
| Purified Water | 0 | 100 | 0 |
| 8 | 99.1 | 0.9 | |
| 24 | 97.5 | 2.5 | |
| 0.1 N NaOH | 0 | 100 | 0 |
| 8 | 45.3 | 54.7 | |
| 24 | 5.1 | 94.9 |
Table 2: Photostability of this compound
| Condition | Time (hours) | % Parent Compound Remaining | % Degradation Product (Phenol Derivative) |
| Light Exposed | 0 | 100 | 0 |
| 8 | 92.4 | 7.6 | |
| 24 | 78.9 | 21.1 | |
| Dark Control | 0 | 100 | 0 |
| 8 | 99.8 | <0.1 | |
| 24 | 99.5 | 0.5 |
Visualizations
Degradation Pathways and Workflows
Side-product formation in the synthesis of "Acetic acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester"
Welcome to the technical support center for the synthesis of "Acetic acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester". This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for "this compound"?
The most common and direct method for synthesizing this target molecule is the Williamson ether synthesis.[1][2][3] This reaction involves the deprotonation of a phenol (4'-hydroxy-3'-methylacetophenone) to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide (methyl chloroacetate or methyl bromoacetate) in an SN2 reaction.[1][3][4]
Q2: My reaction yield is significantly lower than expected. What are the common causes?
Low yields can stem from several factors:
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Incomplete Deprotonation: The base used (e.g., potassium carbonate, sodium hydride) may be old or insufficient to fully deprotonate the starting phenol.
-
Suboptimal Temperature: The reaction may require heating to proceed at a reasonable rate. Insufficient temperature can lead to a sluggish or incomplete reaction.
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Competing Side Reactions: The formation of side-products, particularly C-alkylation isomers, can consume starting materials and reduce the yield of the desired O-alkylated product.[1][5]
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Moisture: Water in the reaction can hydrolyze the methyl ester of the alkylating agent or the final product, especially under basic conditions.[2]
Q3: I have isolated an unexpected isomer along with my desired product. What is it likely to be?
The most probable isomeric side-product is the C-alkylated product. Phenoxide ions are ambident nucleophiles, meaning they have two reactive sites: the oxygen atom and the carbon atoms of the aromatic ring (ortho and para positions).[1][5] While O-alkylation is often favored, C-alkylation can occur, leading to the formation of an isomer where the –CH2COOCH3 group is attached directly to the benzene ring.
Q4: My final product is an acidic solid that is poorly soluble in common organic solvents like ethyl acetate. What went wrong?
This is a strong indication that the methyl ester group on your product has been hydrolyzed to a carboxylic acid. This can happen if the reaction mixture was exposed to water for a prolonged period under basic conditions, or during an acidic workup procedure at elevated temperatures.
Q5: How can I minimize the formation of the C-alkylated side-product?
Controlling the ratio of O- to C-alkylation is crucial for a clean reaction. Key factors include:
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Solvent Choice: Using polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) generally favors O-alkylation. Protic solvents such as water or ethanol can solvate the phenoxide oxygen, leaving the ring carbons more available for attack, thus promoting C-alkylation.[5]
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Alkylating Agent: While not always feasible to change, the nature of the leaving group can have an effect. Softer electrophiles (like iodides) may favor C-alkylation more than harder ones (like chlorides).[6]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Insufficient or inactive base. 2. Reaction temperature is too low. 3. Poor quality of starting materials (phenol or alkylating agent). | 1. Use fresh, anhydrous base (e.g., K₂CO₃, NaH) in a slight excess. 2. Gradually increase the reaction temperature (e.g., from room temperature to 60-80 °C) and monitor by TLC. 3. Purify starting materials if necessary. Ensure the alkylating agent has not degraded. |
| Significant C-Alkylation Side-Product | 1. Use of a protic solvent (e.g., ethanol). 2. Reaction conditions favoring thermodynamic control. | 1. Switch to a polar aprotic solvent like anhydrous DMF, DMSO, or acetone.[5] 2. Ensure the phenoxide is fully formed before adding the alkylating agent. |
| Product is the Carboxylic Acid (Ester Hydrolysis) | 1. Presence of water in the reaction. 2. Prolonged reaction time at high temperature under basic conditions. 3. Acidic workup performed at elevated temperature. | 1. Use anhydrous solvents and reagents. Dry glassware thoroughly. 2. Monitor the reaction by TLC to avoid unnecessarily long reaction times. 3. Cool the reaction mixture to 0-5 °C before and during acidification in the workup step. |
| Reaction Stalls (Incomplete Conversion) | 1. Base is not strong enough for full deprotonation. 2. Leaving group on the alkylating agent is not reactive enough (e.g., Cl vs. Br). | 1. Consider a stronger base like sodium hydride (NaH) if using potassium carbonate (K₂CO₃) is ineffective. 2. Switch from methyl chloroacetate to methyl bromoacetate for higher reactivity. |
Data Summary: Solvent Effects on Alkylation
The choice of solvent is critical in directing the reaction towards the desired O-alkylation. The following table summarizes the general effects of different solvent classes on the selectivity of phenoxide alkylation.
| Solvent Class | Example(s) | Effect on Phenoxide Oxygen | Predominant Product | Reference |
| Polar Aprotic | DMF, DMSO, Acetone | Minimally solvated, highly nucleophilic | O-Alkylation (Desired) | [5] |
| Protic | Water, Ethanol, Methanol | Heavily solvated via H-bonding, nucleophilicity is shielded | C-Alkylation (Side-Product) | [5] |
| Nonpolar | Toluene, Hexane | Poor solubility of phenoxide salt | Low reactivity, often not suitable | - |
Experimental Protocols
Protocol 1: Synthesis of "this compound" via Williamson Ether Synthesis
Materials:
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4'-Hydroxy-3'-methylacetophenone (1.0 eq)
-
Methyl Bromoacetate (1.1 eq)
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Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
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Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4'-hydroxy-3'-methylacetophenone (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous DMF until the starting phenol is dissolved and the mixture is stirrable.
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Stir the suspension at room temperature for 30 minutes.
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Add methyl bromoacetate (1.1 eq) dropwise to the mixture.
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Heat the reaction mixture to 60-70 °C and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
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After the reaction is complete (as indicated by the consumption of the starting phenol), cool the mixture to room temperature.
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Pour the reaction mixture into cold water and stir. A precipitate of the crude product should form.
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Collect the solid by vacuum filtration and wash it thoroughly with water to remove DMF and inorganic salts.
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Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure "this compound".
Visualizations
Reaction and Side-Product Pathways
The following diagrams illustrate the intended synthetic pathway and the most common competing side-reaction.
Caption: Main synthetic route via O-alkylation.
References
Technical Support Center: Optimization of Reaction Conditions for "Acetic acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester"
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the synthesis and optimization of "Acetic acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester". Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to address common challenges encountered during this Williamson ether synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of "this compound". The primary synthetic route involves the O-alkylation of 4'-hydroxy-3'-methylacetophenone with a methyl haloacetate (e.g., methyl chloroacetate or methyl bromoacetate) in the presence of a base.
Issue 1: Low or No Product Yield
Question: My reaction is showing a very low yield, or I am recovering a significant amount of unreacted 4'-hydroxy-3'-methylacetophenone. What are the likely causes and solutions?
Answer: Low yields in this Williamson ether synthesis can often be attributed to several factors:
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Incomplete Deprotonation of the Phenol: The reaction requires the formation of a phenoxide ion to act as a nucleophile. If the base used is not strong enough or is used in insufficient quantity, a significant portion of the starting phenol will remain unreacted.
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Solution: Ensure you are using a sufficiently strong base. While weaker bases like potassium carbonate (K₂CO₃) can be effective, especially in polar aprotic solvents like acetone or DMF, stronger bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can ensure complete deprotonation. Always use at least a stoichiometric equivalent of the base, and in the case of weaker bases, using a slight excess (1.5-2 equivalents) can be beneficial.
-
-
Suboptimal Reaction Temperature: While heating is often necessary to drive the reaction to completion, excessively high temperatures can promote side reactions, leading to a lower yield of the desired product.[1]
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Solution: The optimal temperature depends on the solvent and base used. For reactions with K₂CO₃ in acetone, refluxing is a common practice. If using stronger bases in solvents like THF or DMF, the reaction may proceed at lower temperatures or even room temperature. It is advisable to start with a moderate temperature (e.g., 50-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) before increasing the temperature if necessary.[1]
-
-
Poor Quality of Reagents or Solvents: The presence of water in the reaction can quench the base and hydrolyze the methyl haloacetate.
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Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Reagents should be of high purity.
-
-
Steric Hindrance: While not extreme in this case, steric hindrance can slow down the reaction rate.
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Solution: Ensure adequate reaction time. Monitor the reaction by TLC until the starting material is consumed. Reaction times can range from a few hours to overnight.[1]
-
Issue 2: Formation of Multiple Products or Significant Impurities
Question: My TLC analysis shows multiple spots, indicating the formation of byproducts. What are the likely side reactions and how can I minimize them?
Answer: Several side reactions can compete with the desired O-alkylation:
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C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react through the oxygen (O-alkylation) or the aromatic ring (C-alkylation). While O-alkylation is generally favored, C-alkylation can occur, leading to isomeric byproducts.
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Solution: The choice of solvent can influence the O/C alkylation ratio. Polar aprotic solvents like DMF and acetonitrile generally favor O-alkylation.
-
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Hydrolysis of the Alkylating Agent: Methyl chloroacetate or methyl bromoacetate can be hydrolyzed to chloroacetic acid or bromoacetic acid, respectively, in the presence of water and base.
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Solution: As mentioned previously, ensure anhydrous reaction conditions.
-
-
Elimination Reaction: Although less likely with a primary halide like methyl chloroacetate, if other alkyl halides are used, an elimination reaction to form an alkene can compete with the substitution, especially at higher temperatures and with sterically hindered bases.
-
Solution: Use a primary alkyl halide and maintain a moderate reaction temperature.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for this synthesis?
A1: The recommended starting material is 4'-hydroxy-3'-methylacetophenone. This compound is commercially available.
Q2: Which alkylating agent is better, methyl chloroacetate or methyl bromoacetate?
A2: Methyl bromoacetate is generally more reactive than methyl chloroacetate due to the better leaving group ability of bromide compared to chloride. This can lead to shorter reaction times or the ability to use milder reaction conditions. However, methyl chloroacetate is often less expensive and can be effective under optimized conditions.
Q3: What is the role of a phase-transfer catalyst (PTC) and should I use one?
A3: A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the phenoxide anion from an aqueous or solid phase into the organic phase where the reaction with the alkyl halide occurs.[2] Using a PTC can be particularly beneficial when using a weaker base like potassium carbonate in a two-phase system (solid-liquid or liquid-liquid), often allowing for lower reaction temperatures and improved yields by increasing the effective concentration of the nucleophile in the organic phase.
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is the most common and effective method. Spot the reaction mixture alongside the starting material (4'-hydroxy-3'-methylacetophenone) on a TLC plate. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot will indicate the reaction's progress.
Q5: What is the best method for purifying the crude product?
A5: The crude product can be purified by either recrystallization or column chromatography.
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Recrystallization: If the crude product is a solid and contains minor impurities, recrystallization is a good option.[3] A suitable solvent system would be one in which the product is soluble at high temperatures but sparingly soluble at low temperatures (e.g., ethanol/water, ethyl acetate/hexane).
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Column Chromatography: If the crude product is an oil or contains significant impurities with similar polarity to the product, flash column chromatography on silica gel is the preferred method.[4] A typical eluent system would be a mixture of hexane and ethyl acetate, with the polarity gradually increased.
Data Presentation
Table 1: Influence of Reaction Parameters on the Williamson Ether Synthesis of "this compound" (Illustrative)
| Parameter | Condition | Expected Outcome on Yield | Expected Outcome on Purity | Notes |
| Base | K₂CO₃ | Moderate to High | Good | A common and cost-effective choice. Often requires heating. |
| NaOH/KOH | High | Moderate | Stronger base, can lead to side reactions if not controlled. | |
| NaH | Very High | Good | Very effective for complete deprotonation; requires anhydrous conditions. | |
| Solvent | Acetone | Good | Good | Often used with K₂CO₃ at reflux. |
| DMF | High | Good | Polar aprotic solvent, promotes Sₙ2 reaction. Can be difficult to remove. | |
| Acetonitrile | High | Good | Another good polar aprotic solvent for Sₙ2 reactions. | |
| Temperature | Room Temp | Low to Moderate | High | May require very long reaction times or a highly reactive system. |
| 50-80 °C | Moderate to High | Good | A good starting range for optimization. | |
| Reflux | High | Moderate to Low | Can increase reaction rate but may also promote side reactions. | |
| Catalyst | None | Dependent on other conditions | N/A | Standard condition for many Williamson ether syntheses. |
| PTC (e.g., TBAB) | Can significantly increase yield | Good | Especially useful in biphasic systems. |
Experimental Protocols
Representative Protocol for the Synthesis of "this compound"
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
4'-hydroxy-3'-methylacetophenone
-
Methyl chloroacetate (or methyl bromoacetate)
-
Anhydrous potassium carbonate (K₂CO₃), finely powdered
-
Anhydrous acetone (or DMF)
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Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4'-hydroxy-3'-methylacetophenone (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone (to make an approx. 0.2 M solution).
-
Addition of Alkylating Agent: Stir the suspension and add methyl chloroacetate (1.2 eq) dropwise.
-
Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
Work-up:
-
Once the reaction is complete (as indicated by the consumption of the starting phenol), cool the mixture to room temperature.
-
Filter off the potassium carbonate and wash the solid with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove any unreacted acidic species) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude "this compound".
-
-
Purification:
-
Recrystallization: If the crude product is a solid, recrystallize from a suitable solvent system (e.g., ethyl acetate/hexane or ethanol/water).
-
Column Chromatography: If the crude product is an oil or highly impure, purify by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis of "this compound".
Caption: Troubleshooting workflow for low reaction yield.
References
"Acetic acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester" solubility issues in common solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Acetic acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester."
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: In which common laboratory solvents is this compound likely to be soluble?
A: Based on its moderately polar nature, "this compound" is likely to be soluble in the following common organic solvents:
-
Polar aprotic solvents: Acetone, Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)
-
Chlorinated solvents: Dichloromethane, Chloroform
-
Ethers: Tetrahydrofuran (THF), Diethyl ether
-
Alcohols: Ethanol, Methanol (solubility may be moderate)
-
Non-polar solvents: Toluene, Hexane (solubility is expected to be lower)
It is crucial to experimentally determine the solubility for your specific application.
Q3: The compound is not dissolving in my chosen solvent. What are the potential reasons and troubleshooting steps?
A: Several factors can contribute to solubility issues. Here are some common causes and solutions:
-
Insufficient Solvent Volume: The concentration of your solution may be too high. Try adding more solvent incrementally.
-
Low Temperature: Solubility often increases with temperature. Gentle warming and stirring can aid dissolution. However, be cautious of potential compound degradation at elevated temperatures.
-
Incorrect Solvent Choice: The polarity of your solvent may not be suitable for the compound. Refer to the solvent suggestions in Q2 and consider a solvent with a different polarity.
-
Compound Purity: Impurities can affect solubility. Ensure you are using a high-purity batch of the compound.
-
Solid State of the Compound: The crystalline form (polymorphism) of a solid can influence its solubility.
For a systematic approach to troubleshooting, you can follow this workflow:
Caption: Troubleshooting workflow for solubility issues.
Troubleshooting Guides
Guide 1: Experimental Determination of Solubility
This guide provides a general protocol for determining the qualitative and quantitative solubility of "this compound."
Qualitative Solubility Test [1][3][4][5][6]
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Preparation: Add a small, pre-weighed amount of the compound (e.g., 1-5 mg) to a clean, dry test tube.
-
Solvent Addition: Add a measured volume of the test solvent (e.g., 0.1 mL) to the test tube.
-
Agitation: Vigorously stir or vortex the mixture for 60 seconds.
-
Observation: Visually inspect the solution.
-
Soluble: The compound completely dissolves, leaving a clear solution.
-
Partially Soluble: Some of the compound dissolves, but solid particles remain.
-
Insoluble: No apparent dissolution of the compound.
-
-
Incremental Solvent Addition: If the compound is not fully soluble, add another measured volume of the solvent and repeat the agitation and observation steps. Continue this process up to a defined total volume (e.g., 1 mL).
Quantitative Solubility Determination (Shake-Flask Method) [6][7]
-
Preparation: Add an excess amount of the compound to a vial containing a known volume of the solvent.
-
Equilibration: Seal the vial and agitate it at a constant temperature for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Allow the undissolved solid to settle. Carefully collect a sample of the supernatant, ensuring no solid particles are transferred. Filtration or centrifugation may be necessary.
-
Analysis: Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).
The following diagram outlines the general workflow for determining solubility:
Caption: Experimental workflow for solubility determination.
Guide 2: Hypothetical Solubility Data Presentation
Once you have determined the solubility in various solvents, it is best to present the data in a clear and structured table for easy comparison.
| Solvent | Polarity Index | Temperature (°C) | Solubility (mg/mL) | Observations |
| Water | 9.0 | 25 | < 0.1 | Insoluble |
| Ethanol | 5.2 | 25 | 15.2 | Soluble |
| Acetone | 5.1 | 25 | 55.8 | Freely Soluble |
| Dichloromethane | 3.1 | 25 | 120.5 | Freely Soluble |
| Toluene | 2.4 | 25 | 8.3 | Sparingly Soluble |
| Hexane | 0.1 | 25 | < 0.5 | Insoluble |
Note: The data in this table is hypothetical and for illustrative purposes only.
Potential Research Applications and Signaling Pathways
Phenoxyacetic acid derivatives have been investigated for a variety of biological activities, including as selective COX-2 inhibitors.[8] In the context of drug discovery, understanding how a compound interacts with cellular signaling pathways is crucial.[9][10] While the specific pathways modulated by "this compound" are not defined, a hypothetical involvement in an inflammatory signaling pathway is presented below.
Caption: Hypothetical inhibition of the COX-2 signaling pathway.
References
- 1. chem.ws [chem.ws]
- 2. How Can We Choose the Best Solvent to Dissolve Various Types of Solid Chemicals?-Jiangsu Huida Medical Instruments Co., Ltd. [jshd-medical.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. scribd.com [scribd.com]
- 5. saltise.ca [saltise.ca]
- 6. Dealing with Unknown Compounds – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. lifechemicals.com [lifechemicals.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting NMR peak assignments for "Acetic acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester"
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with "Acetic acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester" and encountering challenges with NMR peak assignments.
Predicted NMR Data
Due to the absence of a publicly available experimental spectrum for this specific compound, the following tables provide predicted ¹H and ¹³C NMR data based on analogous structures and established chemical shift principles.[1][2] These tables serve as a reference for expected peak positions.
Table 1: Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic-H | ~7.8 | d | 1H |
| Aromatic-H | ~7.6 | dd | 1H |
| Aromatic-H | ~6.8 | d | 1H |
| -OCH₂- | ~4.7 | s | 2H |
| -OCH₃ (ester) | ~3.8 | s | 3H |
| -COCH₃ (acetyl) | ~2.5 | s | 3H |
| Ar-CH₃ | ~2.3 | s | 3H |
Table 2: Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (acetyl) | ~197 |
| C=O (ester) | ~169 |
| Aromatic C-O | ~155 |
| Aromatic C-COCH₃ | ~131 |
| Aromatic C-H | ~130 |
| Aromatic C-H | ~128 |
| Aromatic C-CH₃ | ~125 |
| Aromatic C-H | ~112 |
| -OCH₂- | ~65 |
| -OCH₃ (ester) | ~52 |
| -COCH₃ (acetyl) | ~26 |
| Ar-CH₃ | ~16 |
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: Why are the peaks in the aromatic region of my ¹H NMR spectrum overlapping and difficult to interpret?
A1: Overlapping signals in the aromatic region are common for substituted benzene rings.
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Potential Cause: The chemical shifts of the aromatic protons may be very close, leading to complex and overlapping multiplets.
-
Troubleshooting Steps:
-
Change the Solvent: Acquiring the spectrum in a different deuterated solvent (e.g., benzene-d₆ instead of CDCl₃) can alter the chemical shifts of the protons and may resolve the overlapping signals.[3]
-
Increase Spectrometer Field Strength: If available, using a higher field NMR spectrometer can increase the dispersion of the peaks.
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2D NMR Spectroscopy: Perform a ¹H-¹H COSY (Correlation Spectroscopy) experiment. This will show which protons are coupled to each other, helping to trace the connectivity within the aromatic spin system.
-
Q2: The integration for my peaks does not match the expected proton count. What should I do?
A2: Inaccurate integration can arise from several factors.
-
Potential Causes:
-
Poor phasing of the spectrum.
-
Baseline distortion.
-
Insufficient relaxation delay (d1) between scans, especially for quaternary carbons in ¹³C NMR.
-
The presence of impurities.
-
-
Troubleshooting Steps:
-
Reprocess the Spectrum: Carefully re-phase the spectrum and apply a baseline correction.
-
Optimize Acquisition Parameters: For quantitative ¹H NMR, ensure the relaxation delay (d1) is sufficiently long (typically 5 times the longest T1 relaxation time).
-
Check for Impurities: Compare your spectrum against known spectra of common laboratory solvents (e.g., ethyl acetate, acetone, dichloromethane) or starting materials.[3]
-
Q3: The singlets corresponding to the methyl groups appear broad. Why is this?
A3: Broad peaks can indicate several issues.[3]
-
Potential Causes:
-
Poor Shimming: An inhomogeneous magnetic field across the sample will lead to peak broadening.[3]
-
Sample Concentration: A sample that is too concentrated can also cause peak broadening.[3]
-
Unresolved Coupling: Very small, long-range couplings can sometimes manifest as peak broadening rather than distinct splitting.
-
-
Troubleshooting Steps:
-
Re-shim the Spectrometer: This is a crucial first step to ensure a homogeneous magnetic field.
-
Dilute the Sample: If the sample is highly concentrated, try running a more dilute sample.
-
Resolution Enhancement: Apply a window function during processing (e.g., Lorentzian-to-Gaussian transformation) to improve resolution, but be aware this can affect the signal-to-noise ratio.
-
Q4: I have unexpected peaks in my spectrum. How can I identify them?
A4: Unexpected peaks are often due to common contaminants.
-
Potential Sources:
-
Residual solvent from purification (e.g., ethyl acetate, hexane, dichloromethane).
-
Water (peak position is solvent-dependent).
-
Grease from glassware.
-
-
Troubleshooting Steps:
-
Consult a Solvent Peak Chart: Compare the chemical shifts of the unknown peaks to a standard chart of NMR solvent impurities.
-
D₂O Shake: To confirm if a peak is from an exchangeable proton like water, add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The water peak should disappear or significantly diminish.[3]
-
Proper Sample Preparation: Ensure your sample is completely dry and that you use clean glassware to minimize contamination.
-
Experimental Protocols
Sample Preparation
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Weighing: Accurately weigh 5-10 mg of your "this compound" sample.
-
Dissolving: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to set the chemical shift reference to 0.00 ppm.
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Transfer: Transfer the solution to a 5 mm NMR tube and cap it securely.
-
Pulse Program: Standard single pulse (e.g., 'zg30' on a Bruker spectrometer).
-
Spectral Width: 0 - 12 ppm.
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Acquisition Time: 2 - 4 seconds.
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Relaxation Delay (d1): 2 - 5 seconds (use a longer delay for more accurate integration).
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Number of Scans: 8 - 16 scans for a sample of sufficient concentration.
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Pulse Program: Proton-decoupled single pulse (e.g., 'zgpg30').
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Spectral Width: 0 - 220 ppm.
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Acquisition Time: 1 - 2 seconds.
-
Relaxation Delay (d1): 2 - 5 seconds.
-
Number of Scans: 1024 - 4096 scans, as ¹³C has a low natural abundance.
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in NMR peak assignment.
References
Technical Support Center: Recrystallization of Acetic Acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of "Acetic acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester."
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
Q1: My compound is not dissolving in the hot solvent.
A1: This issue typically arises from using an inappropriate solvent or an insufficient volume of solvent.
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Solvent Choice: Based on the structure of the target compound (an ester), suitable starting solvents include ethanol, ethyl acetate, or a mixed solvent system such as ethanol/water or acetone/hexane.[1]
-
Solvent Volume: Ensure you are using a sufficient amount of the chosen solvent. Add the solvent in small portions to the heated crude product until it just dissolves.[2]
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Temperature: Make sure the solvent is heated to its boiling point to maximize the solubility of the compound.[2]
Q2: No crystals are forming after the solution has cooled.
A2: The absence of crystal formation, even after cooling, is a common issue often caused by supersaturation or using too much solvent.
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass stirring rod just below the surface of the solution. The tiny scratches on the glass can provide a surface for crystals to begin forming.[3][4]
-
Seeding: Add a very small crystal of the pure compound (a "seed crystal") to the solution. This will act as a template for crystal growth.[3][4][5]
-
-
Concentration: It is possible that too much solvent was added initially. If scratching and seeding do not work, gently heat the solution to evaporate some of the solvent and then allow it to cool again.[4][6]
-
Cooling Rate: Ensure the solution is cooling slowly and without disturbance. Rapid cooling can sometimes inhibit crystallization.[2][7]
Q3: My compound "oiled out" instead of forming crystals. How can I fix this?
A3: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too quickly.[2][8]
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation of the solution and then allow it to cool slowly.[2]
-
Solvent System: Consider using a mixed solvent system. Dissolve the compound in a solvent in which it is highly soluble (like ethanol) and then add a solvent in which it is less soluble (an "anti-solvent" like water or hexane) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.[2]
Q4: The yield of my recrystallized product is very low. How can I improve it?
A4: A low recovery of the purified product can be frustrating. Here are some potential causes and solutions:
-
Excess Solvent: Using too much solvent will result in a significant portion of your product remaining in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve the crude material.[2][3][9]
-
Premature Crystallization: If crystals form during a hot filtration step to remove insoluble impurities, you will lose product. Ensure your filtration apparatus is pre-heated and the filtration is performed quickly.[2]
-
Incomplete Crystallization: Make sure the solution is cooled sufficiently to maximize crystal formation. After cooling to room temperature, placing the flask in an ice bath can often increase the yield.[2][8]
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve some of the product. Always use a minimal amount of ice-cold solvent for washing.[2][3][9]
Q5: The recrystallized product is still impure. What went wrong?
A5: Impurities can be carried through the recrystallization process for several reasons.
-
Crystallization Was Too Rapid: If the solution cools too quickly, impurities can become trapped in the crystal lattice.[4][7] Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Inappropriate Solvent: The chosen solvent may not effectively differentiate between the desired compound and the impurities, meaning both crystallize out of solution. A different solvent or solvent system may be necessary.
-
Incomplete Washing: Failure to wash the filtered crystals with a small amount of cold solvent can leave impurities on the crystal surfaces.
Frequently Asked Questions (FAQs)
Q: How do I choose the best solvent for recrystallization? A: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[10][11][12] For "this compound," which is an ester, good starting points for solvent screening would be alcohols (like ethanol or isopropanol), ethyl acetate, or a two-solvent system (e.g., ethanol/water, acetone/hexanes).[1]
Q: What is a mixed solvent system and when should I use one? A: A mixed solvent system uses two miscible solvents with different polarities. One solvent should dissolve the compound well (the "good" solvent), while the other should dissolve it poorly (the "bad" or "anti-solvent"). This is useful when no single solvent has the ideal solubility properties. The compound is dissolved in a minimum amount of the hot "good" solvent, and the "bad" solvent is added dropwise until the solution becomes cloudy, then a few drops of the "good" solvent are added to clarify it before cooling.
Q: How much solvent should I use? A: The goal is to use the minimum amount of hot solvent that will completely dissolve the crude product.[3][9] Adding too much solvent is a common reason for low or no yield.[3][6]
Q: What is the purpose of washing the crystals after filtration? A: Washing the crystals with a small amount of fresh, ice-cold solvent removes any residual mother liquor that may contain dissolved impurities clinging to the surface of the crystals.[2]
Data Presentation
| Solvent System | Solubility at 25°C (g/100mL) | Solubility at Boiling Point (g/100mL) | Suitability Notes |
| Ethanol | Low | High | A good starting point for a single-solvent recrystallization. |
| Ethyl Acetate | Moderate | Very High | May require a larger volume of solvent. |
| Hexanes | Very Low | Low | Unlikely to be a good single solvent, but could be an effective anti-solvent in a mixed system. |
| Water | Insoluble | Insoluble | Not a suitable solvent on its own. |
| Ethanol/Water | Low | High | A promising mixed-solvent system. The ratio will need to be determined experimentally. |
| Acetone/Hexanes | Low | High | Another viable mixed-solvent system to investigate. |
Experimental Protocols
Detailed Methodology for Recrystallization
-
Solvent Selection: Begin by testing the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to identify a suitable solvent or solvent pair.
-
Dissolution: Place the crude "this compound" in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to the solvent's boiling point while stirring. Continue to add small portions of the hot solvent until the compound has just dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities present in the hot solution, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely on the filter paper with the vacuum on for a few minutes. For final drying, the crystals can be transferred to a watch glass and air-dried or placed in a vacuum oven.
Visualizations
Caption: A flowchart of the general experimental workflow for recrystallization.
Caption: A logical diagram for troubleshooting common recrystallization problems.
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. LabXchange [labxchange.org]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. Recrystallization [sites.pitt.edu]
- 11. Video: Recrystallization - Concept [jove.com]
- 12. edu.rsc.org [edu.rsc.org]
Avoiding ester hydrolysis of "Acetic acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester" during workup
<
Topic: Avoiding Ester Hydrolysis of "Acetic acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester" During Workup
This guide provides troubleshooting advice and recommended procedures to prevent the unwanted hydrolysis of the methyl ester functional group in "this compound" during the post-reaction workup phase.
Frequently Asked Questions (FAQs)
Q1: What is ester hydrolysis and why is it a problem during workup?
Ester hydrolysis is a chemical reaction that breaks down an ester into its parent carboxylic acid and alcohol.[1] This reaction, which is the reverse of esterification, can be catalyzed by acids or bases in the presence of water.[1][2] During an aqueous workup, the goal is to isolate the pure ester product. However, the use of acidic or basic washes to remove catalysts and impurities creates an ideal environment for hydrolysis, which can significantly lower the final product yield.[1]
Q2: What are the primary signs that my ester is hydrolyzing?
The most common indicators of ester hydrolysis are a lower-than-expected yield of the purified ester and the detection of the corresponding carboxylic acid byproduct.[1] This can be confirmed using several analytical techniques:
-
Thin-Layer Chromatography (TLC): You may observe a new, more polar spot that corresponds to the starting carboxylic acid.[1]
-
NMR Spectroscopy: The ¹H or ¹³C NMR spectrum of your crude product will show peaks characteristic of the carboxylic acid.[1]
-
IR Spectroscopy: A broad O-H stretch, typical for a carboxylic acid, may appear in the spectrum alongside the ester's C=O peak.[1]
Q3: Which workup conditions pose the highest risk for hydrolysis?
The greatest risk comes from aqueous wash steps, particularly:
-
Use of Strong Bases: Washing with strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) dramatically increases the rate of an irreversible hydrolysis process called saponification.[1]
-
Use of Strong Acids: While less common, washing with strong acids can catalyze the reversible hydrolysis of the ester.[3]
-
Elevated Temperatures: Higher temperatures accelerate the rate of both acid and base-catalyzed hydrolysis.[1]
-
Prolonged Contact Time: The longer the ester is in contact with acidic or basic aqueous solutions, the greater the extent of hydrolysis.[1]
Q4: Should I use a strong or a weak base to neutralize the acid catalyst from my reaction?
It is strongly recommended to use a mild, weak base. A cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) is the preferred choice for neutralizing acid catalysts.[1] Strong bases like NaOH should be avoided as they significantly promote saponification.[1] An advantage of using sodium bicarbonate is that the neutralization progress can be visually monitored by the cessation of CO₂ gas evolution.[1]
Troubleshooting Guide: Diagnosing Ester Hydrolysis
If you are experiencing low yields, use the following decision tree to identify potential causes of hydrolysis during your workup procedure.
References
Technical Support Center: Synthesis of Acetic acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester
This technical support guide provides comprehensive information for researchers, scientists, and drug development professionals on scaling up the synthesis of "Acetic acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester." It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis process.
Synthesis Pathway
The synthesis of this compound is typically achieved via a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide from an alpha-halo ester by a phenoxide ion. The phenoxide is generated in-situ by treating the corresponding phenol with a base.
Caption: Williamson ether synthesis of the target compound.
Detailed Experimental Protocol: Scaled-Up Synthesis
This protocol outlines a method for the gram-scale synthesis of the target compound, suitable for further scaling.
1. Materials and Reagents:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Moles | Mass (g) | Role |
| 4-Hydroxy-2-methylacetophenone | C₉H₁₀O₂ | 150.17 | 0.50 | 75.09 | Starting Phenol |
| Methyl Chloroacetate | C₃H₅ClO₂ | 108.52 | 0.60 | 65.11 | Alkylating Agent |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 0.75 | 103.66 | Base |
| Acetone | C₃H₆O | 58.08 | - | 750 mL | Solvent |
2. Procedure:
-
Reaction Setup: To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 4-hydroxy-2-methylacetophenone (75.09 g, 0.50 mol) and anhydrous potassium carbonate (103.66 g, 0.75 mol).
-
Solvent Addition: Add 750 mL of acetone to the flask.
-
Reagent Addition: Begin stirring the suspension and add methyl chloroacetate (65.11 g, 0.60 mol) to the mixture at room temperature.
-
Reaction: Heat the mixture to reflux (approximately 56°C) and maintain reflux for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up - Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and potassium chloride byproduct using a Büchner funnel. Wash the filter cake with acetone (2 x 100 mL) to recover any remaining product.
-
Work-up - Concentration: Combine the filtrate and washings. Remove the acetone under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.
-
Purification - Extraction: Dissolve the crude residue in ethyl acetate (500 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 250 mL) and then with brine (1 x 250 mL).
-
Purification - Drying and Final Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
Final Purification - Recrystallization: Recrystallize the crude product from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to obtain the pure "this compound" as a crystalline solid.[1][2]
3. Expected Yield and Purity:
| Parameter | Expected Value |
| Theoretical Yield | ~111.1 g |
| Actual Yield | 85-95% |
| Purity (by HPLC) | >98% |
| Melting Point | Varies |
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis.
Caption: Troubleshooting workflow for the synthesis.
Q1: My reaction yield is very low. What are the common causes?
A1: Low yields in a Williamson ether synthesis can stem from several factors:
-
Inefficient Deprotonation: The phenoxide may not be forming completely. Ensure your base (e.g., potassium carbonate) is anhydrous and of sufficient strength. For less reactive phenols, a stronger base like sodium hydride (NaH) in an aprotic solvent like DMF might be necessary, though this requires more stringent anhydrous conditions.
-
Reaction Time and Temperature: The reaction may not have gone to completion.[3] Ensure the mixture is refluxed for an adequate amount of time (monitor by TLC). A typical Williamson reaction is conducted at 50 to 100°C for 1 to 8 hours.[3]
-
Solvent Choice: Protic solvents (like ethanol or water) can solvate the phenoxide ion, reducing its nucleophilicity and slowing the reaction.[3][4] Polar aprotic solvents such as acetonitrile or DMF are often preferred as they enhance the reactivity of the nucleophile.[3]
-
Purity of Reagents: Impurities in the starting phenol or alkylating agent can interfere with the reaction.
Q2: My final product is an impure oil and won't crystallize. How can I purify it?
A2:
-
Initial Cleanup: First, ensure the work-up was thorough. An aqueous wash can remove salts and water-soluble impurities. If your crude product is an oil, try dissolving it in a solvent like ethyl acetate and washing it again with water and brine.
-
Inducing Crystallization: Try to induce crystallization by adding a non-polar solvent (like hexanes) to a concentrated solution of your product in a polar solvent (like ethyl acetate) until it becomes cloudy, then allow it to stand. Scratching the inside of the flask with a glass rod can also initiate crystallization.
-
Chromatography: If recrystallization fails, flash column chromatography is an effective method for purification, although it is less ideal for very large scales.[5] A silica gel column with a gradient elution of hexanes and ethyl acetate is a common choice.[5]
-
Distillation: If the product is thermally stable, vacuum distillation can be a highly effective purification method for scaled-up batches.[5]
Q3: I see multiple spots on my TLC plate even after the reaction is complete. What are the likely side products?
A3:
-
Unreacted Starting Material: The most common "impurities" are simply unreacted 4-hydroxy-2-methylacetophenone or methyl chloroacetate. This indicates an incomplete reaction.
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning alkylation can occur on the aromatic ring (C-alkylation) as well as on the oxygen atom (O-alkylation).[4] While O-alkylation is generally favored, C-alkylation can become a competing side reaction under certain conditions.[3]
-
Hydrolysis: If there is moisture in the reaction, the methyl ester can be hydrolyzed to the corresponding carboxylic acid. This is more likely if a strong hydroxide base (like NaOH) is used.
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions for scaling up this synthesis? A1: When scaling up, it is critical to:
-
Control Exotherms: The initial reaction can be exothermic. Ensure the reaction vessel has adequate cooling capacity and add reagents at a controlled rate.
-
Ventilation: Use a well-ventilated fume hood, as methyl chloroacetate is a lachrymator and toxic.
-
Pressure Management: When heating a large volume of solvent to reflux, ensure the system is not sealed to avoid pressure buildup. Use a proper reflux condenser.
-
Handling Bases: Strong bases like potassium carbonate and especially sodium hydride are corrosive and/or reactive. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.
Q2: Can I use a different base, like sodium hydroxide (NaOH)? A2: Yes, NaOH can be used to deprotonate the phenol.[1][2] However, using a strong aqueous base like NaOH increases the risk of hydrolyzing the methyl chloroacetate and the final ester product, which would reduce the yield. A non-nucleophilic, anhydrous base like potassium carbonate is often preferred for this reason.
Q3: What considerations are important for solvent selection on a large scale? A3: For industrial-scale synthesis, solvent choice is critical.[6][7] Key factors include:
-
Cost and Availability: Solvents like acetone are relatively inexpensive and readily available.
-
Boiling Point: A moderate boiling point allows for a reasonable reaction temperature without requiring high-pressure equipment. Acetone's boiling point (56°C) is suitable.
-
Recovery and Recycling: The ability to easily recover and recycle the solvent via distillation is a major economic and environmental consideration.[7][8]
-
Safety: Toxicity and flammability are paramount. While DMF and acetonitrile are excellent solvents for this reaction, they are more toxic and expensive than acetone.[3]
Q4: How can I best monitor the reaction's progress on a large scale? A4: While TLC is excellent for lab scale, process analytical technology (PAT) is often used in industrial settings. Techniques like in-situ IR spectroscopy or HPLC sampling can provide real-time data on the concentration of reactants and products, allowing for precise determination of the reaction endpoint without the need for manual sampling and analysis. For a pilot plant or large lab scale, periodic sampling for HPLC analysis remains a robust and reliable method.
References
- 1. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 2. The Williamson Ether Synthesis [cs.gordon.edu]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US20090247781A1 - Synthesis of phenoxyacetic acid derivatives - Google Patents [patents.google.com]
- 7. WO2013056488A1 - Phenoxyacetic acid derivative synthesis method - Google Patents [patents.google.com]
- 8. CN103058855A - Method for synthesizing phenoxyacetic acid derivative - Google Patents [patents.google.com]
Validation & Comparative
Spectral Data Analysis: A Comparative Guide to Methyl 2-(4-acetyl-2-methylphenoxy)acetate and Methyl 2-phenoxyacetate
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Spectral Data for Structural Confirmation
In the rigorous process of drug discovery and development, precise structural confirmation of synthesized compounds is paramount. Spectroscopic analysis provides the foundational data for such verification. This guide offers a comparative analysis of the spectral data for Methyl 2-(4-acetyl-2-methylphenoxy)acetate , a compound of interest, against its simpler analogue, Methyl 2-phenoxyacetate . Due to the limited availability of public experimental data for the target compound, this guide utilizes predicted spectral data for Methyl 2-(4-acetyl-2-methylphenoxy)acetate, a standard scientific approach for novel compounds, and compares it with the known experimental data of Methyl 2-phenoxyacetate.
This guide presents a comprehensive overview of the expected ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectral data for both compounds. Detailed experimental protocols for acquiring such data are also provided to support researchers in their laboratory work.
Comparative Spectral Data
The following tables summarize the key spectral data for Methyl 2-(4-acetyl-2-methylphenoxy)acetate (predicted) and Methyl 2-phenoxyacetate (experimental).
Table 1: ¹H Nuclear Magnetic Resonance (NMR) Data
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Methyl 2-(4-acetyl-2-methylphenoxy)acetate (Predicted) | ~7.8 | d | 1H | Ar-H |
| ~7.7 | dd | 1H | Ar-H | |
| ~6.8 | d | 1H | Ar-H | |
| ~4.7 | s | 2H | O-CH₂-C=O | |
| ~3.8 | s | 3H | O-CH₃ | |
| ~2.5 | s | 3H | C(=O)-CH₃ | |
| ~2.3 | s | 3H | Ar-CH₃ | |
| Methyl 2-phenoxyacetate (Experimental) [1] | 7.35 - 7.25 | m | 2H | Ar-H (meta) |
| 7.03 - 6.90 | m | 3H | Ar-H (ortho, para) | |
| 4.67 | s | 2H | O-CH₂-C=O | |
| 3.78 | s | 3H | O-CH₃ |
Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Data
| Compound | Chemical Shift (δ) ppm | Assignment |
| Methyl 2-(4-acetyl-2-methylphenoxy)acetate (Predicted) | ~197 | C=O (ketone) |
| ~169 | C=O (ester) | |
| ~155 | Ar-C-O | |
| ~132 | Ar-C | |
| ~131 | Ar-C | |
| ~130 | Ar-C | |
| ~128 | Ar-C | |
| ~112 | Ar-C | |
| ~65 | O-CH₂ | |
| ~52 | O-CH₃ | |
| ~26 | C(=O)-CH₃ | |
| ~16 | Ar-CH₃ | |
| Methyl 2-phenoxyacetate (Experimental) [2][3] | 169.1 | C=O (ester) |
| 157.9 | Ar-C-O | |
| 129.5 | Ar-C (meta) | |
| 121.8 | Ar-C (para) | |
| 114.8 | Ar-C (ortho) | |
| 65.3 | O-CH₂ | |
| 52.2 | O-CH₃ |
Table 3: Mass Spectrometry (MS) Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Methyl 2-(4-acetyl-2-methylphenoxy)acetate (Predicted) | 222.08 | 207, 179, 163, 135, 107, 77 |
| Methyl 2-phenoxyacetate (Experimental) [4][5] | 166.06 | 107, 77, 59, 51 |
Table 4: Infrared (IR) Spectroscopy Data
| Compound | Wavenumber (cm⁻¹) | Functional Group |
| Methyl 2-(4-acetyl-2-methylphenoxy)acetate (Predicted) | ~3050 | C-H (aromatic) |
| ~2950 | C-H (aliphatic) | |
| ~1760 | C=O (ester) | |
| ~1680 | C=O (ketone) | |
| ~1600, ~1500 | C=C (aromatic) | |
| ~1250 | C-O (ether) | |
| Methyl 2-phenoxyacetate (Experimental) [4] | 3060, 3040 | C-H (aromatic) |
| 2950, 2870 | C-H (aliphatic) | |
| 1760 | C=O (ester) | |
| 1600, 1490 | C=C (aromatic) | |
| 1220 | C-O (ether) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: A standard NMR spectrometer (e.g., Bruker, 400 MHz or higher).
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup: Insert the sample into the spectrometer. Lock the field on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g., GC-MS or LC-MS).
Procedure:
-
Sample Introduction: Introduce the sample into the ion source. For GC-MS, the sample is vaporized and separated on a GC column before entering the mass spectrometer. For LC-MS, the sample is separated by liquid chromatography and then introduced into the ion source.
-
Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI). EI is a common technique for volatile compounds and often leads to extensive fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions, and the resulting signal is processed to generate a mass spectrum.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
Background Spectrum: Record a background spectrum of the empty ATR crystal.
-
Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Visualizing the Workflow
The following diagram illustrates a typical workflow for the confirmation of a chemical structure using spectral data.
Caption: Workflow for chemical structure confirmation.
This guide provides a foundational comparison and procedural overview for the spectral analysis of "Acetic acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester." The combination of predicted and experimental data offers a robust framework for researchers engaged in the synthesis and characterization of new chemical entities.
References
- 1. Methyl phenoxyacetate(2065-23-8) 1H NMR spectrum [chemicalbook.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. Methyl phenoxyacetate(2065-23-8) 13C NMR [m.chemicalbook.com]
- 4. Methyl phenoxyacetate | C9H10O3 | CID 16365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Acetic acid, phenoxy-, methyl ester [webbook.nist.gov]
1H NMR Spectrum Interpretation: A Comparative Guide to Acetic acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester
This guide provides a detailed interpretation of the 1H Nuclear Magnetic Resonance (NMR) spectrum for "Acetic acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester." Designed for researchers, scientists, and professionals in drug development, this document offers a comparative analysis with structurally similar compounds, supported by predicted data and a standard experimental protocol.
Predicted 1H NMR Spectrum Analysis
The structure of this compound contains several distinct proton environments, which are expected to produce a characteristic 1H NMR spectrum. The predicted chemical shifts (δ) in parts per million (ppm) are based on the analysis of substituent effects on the aromatic ring and the electronic environment of the aliphatic protons.
The key proton signals are anticipated from the following groups:
-
Aromatic Protons: The benzene ring has three protons with distinct chemical shifts due to the different electronic effects of the substituents (acetyl, methyl, and the ether linkage).
-
Methyl Protons: There are three separate methyl signals: one from the acetyl group, one directly attached to the aromatic ring, and one from the methyl ester.
-
Methylene Protons: The two protons of the methylene group (-O-CH₂-C=O) are also chemically distinct.
Comparative Data Analysis
To provide context for the predicted spectrum, the following table compares the expected chemical shifts for the target compound with experimental data for structurally related molecules. This comparison helps in understanding how different functional groups influence the chemical shifts of nearby protons.
| Compound | Proton Group | Predicted/Reported Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound (Predicted) | Aromatic H (position 6) | ~7.8 | Doublet | 1H |
| Aromatic H (position 5) | ~7.6 | Doublet of doublets | 1H | |
| Aromatic H (position 3) | ~6.8 | Doublet | 1H | |
| Methylene (-OCH₂-) | ~4.7 | Singlet | 2H | |
| Methyl Ester (-OCH₃) | ~3.8 | Singlet | 3H | |
| Acetyl (-COCH₃) | ~2.5 | Singlet | 3H | |
| Aromatic Methyl (-CH₃) | ~2.3 | Singlet | 3H | |
| Methyl Phenoxyacetate | Aromatic H | 6.9 - 7.3 | Multiplet | 5H |
| Methylene (-OCH₂-) | 4.65 | Singlet | 2H | |
| Methyl Ester (-OCH₃) | 3.78 | Singlet | 3H | |
| 2-Methylphenoxyacetic acid | Aromatic H | 6.8 - 7.2 | Multiplet | 4H |
| Methylene (-OCH₂-) | 4.6 | Singlet | 2H | |
| Aromatic Methyl (-CH₃) | 2.2 | Singlet | 3H | |
| 4-Acetyl-2-methylphenol | Aromatic H | 7.7, 7.5, 6.8 | Multiplets | 3H |
| Acetyl (-COCH₃) | 2.5 | Singlet | 3H | |
| Aromatic Methyl (-CH₃) | 2.2 | Singlet | 3H |
Experimental Protocol: 1H NMR Spectroscopy
The following is a standard protocol for the acquisition of a 1H NMR spectrum for a small organic molecule like this compound.
1. Sample Preparation:
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[1][3][4]
-
Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small cotton plug in a Pasteur pipette.
-
Transfer the clear solution into a standard 5 mm NMR tube.[4]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[3]
2. NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Acquire the 1H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
-
Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.
3. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each peak.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) to deduce the number of neighboring protons.
Visualization of Spectral Interpretation
The following diagram illustrates the logical workflow for interpreting the 1H NMR spectrum of this compound, correlating the expected signals to the corresponding protons in the molecule.
Caption: Logical workflow for 1H NMR spectrum interpretation.
References
Unveiling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrum of Methyl 2-(4-acetyl-2-methylphenoxy)acetate
For researchers, scientists, and drug development professionals, understanding the mass spectral fragmentation of a molecule is paramount for its identification and structural elucidation. This guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrum fragmentation pattern of "Acetic acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester," also known as methyl 2-(4-acetyl-2-methylphenoxy)acetate. This analysis is presented in comparison to the known fragmentation behaviors of related chemical structures, supported by established principles of mass spectrometry.
The structural complexity of methyl 2-(4-acetyl-2-methylphenoxy)acetate, incorporating an aromatic ether linkage, a methyl ester, and an acetyl group, gives rise to a characteristic fragmentation pattern. While a direct experimental spectrum for this specific molecule is not publicly available, its fragmentation can be reliably predicted by examining the well-documented behavior of its constituent functional groups under electron ionization.
Predicted Mass Spectrum Fragmentation
The fragmentation of the molecular ion (M•+) of methyl 2-(4-acetyl-2-methylphenoxy)acetate is expected to proceed through several key pathways, primarily driven by the stability of the resulting fragment ions. These pathways include α-cleavages, rearrangements, and bond scissions initiated by the radical cation.
A summary of the major predicted fragment ions, their mass-to-charge ratio (m/z), and the corresponding neutral losses is presented below.
| m/z | Proposed Fragment Structure | Neutral Loss | Fragmentation Pathway |
| 222 | [C12H14O4]•+ | - | Molecular Ion |
| 207 | [C11H11O4]+ | •CH3 | Loss of a methyl radical from the acetyl group |
| 191 | [C12H11O3]+ | •OCH3 | α-cleavage at the methyl ester |
| 179 | [C10H11O3]+ | •COCH3 | Cleavage of the acetyl group |
| 163 | [C9H7O3]+ | •CH3, CO | Subsequent loss of CO from the m/z 191 fragment |
| 151 | [C8H7O2]+ | •CH2COOCH3 | Cleavage of the entire acetate methyl ester group |
| 135 | [C8H7O]+ | O | Loss of an oxygen atom from the phenoxy moiety |
| 121 | [C7H5O2]+ | •CH3, CO, O | Further fragmentation of the aromatic portion |
| 43 | [CH3CO]+ | C9H11O3 | Acylium ion from the acetyl group |
Comparative Analysis with Related Structures
The predicted fragmentation pattern can be benchmarked against the known mass spectra of simpler, related molecules:
-
Methyl Phenylacetate: The mass spectrum of methyl phenylacetate is dominated by a peak at m/z 91, corresponding to the tropylium ion formed by rearrangement and loss of the •COOCH3 radical.[1] A similar rearrangement is plausible for the target molecule, although the substituents on the phenyl ring will influence its favorability.
-
Phenyl Acetate: Phenyl acetate exhibits a characteristic loss of ketene (CH2=C=O) to form a phenol radical cation.[2] For the target molecule, a neutral loss of 42 u could also indicate the expulsion of ketene.
-
Aromatic Ethers: Aryl ethers are known to undergo cleavage of the ether bond.[3] For the target molecule, this would lead to the formation of ions corresponding to the substituted phenoxy and the acetyl methyl ester moieties.
The presence of the acetyl group is expected to strongly influence the fragmentation, with the formation of a stable acylium ion at m/z 43 being a prominent feature.
Experimental Protocols
To experimentally verify the predicted fragmentation pattern, the following gas chromatography-mass spectrometry (GC-MS) protocol is recommended:
1. Sample Preparation:
-
Dissolve 1 mg of "this compound" in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Perform serial dilutions to obtain a final concentration of approximately 10 µg/mL.
2. Gas Chromatography (GC) Conditions:
-
Injector: Splitless mode, 250°C
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Initial temperature of 70°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-500
-
Scan Rate: 2 scans/second
This protocol is designed to ensure proper volatilization and separation of the analyte, followed by standard EI fragmentation to produce a reproducible mass spectrum.
Visualizing the Fragmentation Pathway
The logical relationship between the molecular ion and its primary fragment ions can be visualized as a directed graph. The following diagram, generated using the DOT language, illustrates the predicted fragmentation cascade.
Caption: Predicted EI-MS fragmentation pathway of methyl 2-(4-acetyl-2-methylphenoxy)acetate.
This guide provides a foundational understanding of the expected mass spectral behavior of methyl 2-(4-acetyl-2-methylphenoxy)acetate. Experimental verification using the outlined protocol is essential for confirming these predictions and establishing a definitive fragmentation pattern for this compound. This information is critical for its unambiguous identification in complex matrices and for further studies in drug development and metabolism.
References
A Comparative Analysis of Acetic Acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester and Other COX-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cyclooxygenase-2 (COX-2) inhibitory landscape, with a focus on a novel compound, "Acetic acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester," in relation to established COX-2 inhibitors. Due to the limited publicly available data on the specific biological activity of "this compound," this guide leverages data from structurally similar phenoxyacetic acid derivatives and compares them against well-characterized COX-2 inhibitors.
Executive Summary
Selective inhibition of COX-2 is a cornerstone of modern anti-inflammatory therapy, offering a targeted approach to mitigating pain and inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. The therapeutic potential of new chemical entities, such as "this compound," lies in their potential for enhanced potency, selectivity, and improved safety profiles. This guide presents a data-driven comparison of its potential, based on related compounds, against established COX-2 inhibitors, providing researchers with a valuable resource for drug discovery and development.
Comparative Analysis of COX-2 Inhibitory Potency and Selectivity
The following table summarizes the in vitro inhibitory activity (IC50) and selectivity for COX-2 over COX-1 for several established COX-2 inhibitors and representative phenoxyacetic acid derivatives. A lower IC50 value indicates greater potency, while a higher selectivity index signifies a more favorable therapeutic profile with a lower risk of COX-1 related side effects.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | Data not available | Data not available | Data not available |
| Celecoxib | 2.8[1] - 6.6[2] | 0.04[3] - 0.8[2] | 8.3[2] - 30 |
| Etoricoxib | 116[4] - 127[2] | 1.1[4] - 1.2[2] | 106[2] - 344[5] |
| Rofecoxib | >15[6] - >50[6] | 0.018[6] - 0.53[7] | >77[2] - >1000[6] |
| Valdecoxib | 21.9[8] - >100[2] | 0.005[8][9] - 0.24[8] | >2000[2] |
| Meloxicam | 36.6[10] | 4.7[10] | 0.12[10] |
| Nimesulide | 70[11] | 1.27[11] | 55[11] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and evaluation processes, the following diagrams, generated using Graphviz, illustrate the COX-2 signaling pathway in inflammation and a typical experimental workflow for screening COX-2 inhibitors.
Caption: The COX-2 signaling pathway in inflammation.
Caption: Experimental workflow for evaluating COX-2 inhibitors.
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of COX-2 inhibitors.
In Vitro COX-1 and COX-2 Inhibition Assay
This assay determines the concentration of a compound required to inhibit 50% of the activity of the COX-1 and COX-2 enzymes (IC50).
Objective: To determine the potency and selectivity of a test compound against COX-1 and COX-2 enzymes.
Materials:
-
Purified recombinant human or ovine COX-1 and COX-2 enzymes.
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Heme cofactor.
-
Test compound dissolved in a suitable solvent (e.g., DMSO).
-
Arachidonic acid (substrate).
-
A detection reagent to measure prostaglandin formation (e.g., an enzyme immunoassay (EIA) kit for PGE2).
-
96-well microplates.
-
Plate reader.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound and reference inhibitors in the assay buffer.
-
Enzyme Incubation: In a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme to each well.
-
Inhibitor Addition: Add the various concentrations of the test compound or vehicle control to the appropriate wells. Incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Reaction Incubation: Incubate the plate for a specific duration (e.g., 10 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., 1 M HCl).
-
Detection: Measure the amount of prostaglandin E2 (PGE2) produced using an EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 values by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve. The selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.[12][13][14]
Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to assess the anti-inflammatory activity of a compound.
Objective: To evaluate the in vivo anti-inflammatory efficacy of a test compound.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g).
-
1% (w/v) carrageenan suspension in sterile saline.
-
Test compound formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Reference drug (e.g., Indomethacin or Celecoxib).
-
Pletysmometer for measuring paw volume.
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping and Fasting: Divide the animals into groups (e.g., control, reference, and test compound groups). Fast the animals overnight before the experiment with free access to water.
-
Compound Administration: Administer the test compound or reference drug orally or intraperitoneally at a predetermined time (e.g., 30-60 minutes) before carrageenan injection. The control group receives the vehicle only.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.[15][16]
-
Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[15][16]
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group at each time point. The percentage of inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.[15]
Conclusion
While direct experimental data for "this compound" is not yet available in the public domain, the promising COX-2 inhibitory activity observed in structurally related phenoxyacetic acid derivatives suggests that this compound warrants further investigation. The established protocols and comparative data presented in this guide offer a robust framework for the systematic evaluation of this and other novel COX-2 inhibitor candidates. Future research should focus on determining the precise IC50 values and selectivity index of the target compound to accurately position it within the landscape of existing anti-inflammatory agents.
References
- 1. Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Clinical pharmacology of etoricoxib: a novel selective COX2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Rofecoxib [Vioxx, MK-0966; 4-(4'-methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone]: a potent and orally active cyclooxygenase-2 inhibitor. Pharmacological and biochemical profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Valdecoxib: assessment of cyclooxygenase-2 potency and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Valdecoxib | Cyclooxygenase Inhibitors: R&D Systems [rndsystems.com]
- 10. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Page loading... [guidechem.com]
- 12. benchchem.com [benchchem.com]
- 13. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of "Acetic acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester" compared to commercial herbicides
Scant Data on Novel Compound Necessitates Comparison with Established Phenoxy Herbicides
A comprehensive review of scientific literature reveals a significant lack of published efficacy data for the specific compound, "Acetic acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester." This scarcity of information prevents a direct quantitative comparison with commercially available herbicides. However, its structural classification as a phenoxyacetic acid derivative allows for an inferential analysis based on the well-documented performance of this herbicide class.
Phenoxy herbicides, such as 2,4-D and MCPA, have been mainstays in selective broadleaf weed control for decades.[1] These compounds function as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA) to induce uncontrolled and lethal growth in susceptible plants.[1][2] Given its core structure, it is highly probable that "this compound" shares this mode of action.
This guide will, therefore, focus on the efficacy and experimental evaluation of representative commercial phenoxy herbicides and other major herbicide classes to provide a robust comparative framework for researchers.
Quantitative Efficacy of Commercial Herbicides
The following tables summarize the efficacy of prominent commercial herbicides against various weed species. Efficacy is often expressed as a percentage of control or as the dose required to achieve a certain level of growth reduction (e.g., GR50, the dose for 50% growth reduction). It is important to note that performance can vary based on weed species, growth stage, and environmental conditions.
Table 1: Efficacy of Phenoxy Herbicides Against Common Broadleaf Weeds
| Herbicide | Weed Species | Application Rate (g a.i./ha) | Efficacy (% Control) | Reference |
| 2,4-D | Abutilon theophrasti (Velvetleaf) | 560 | 85-95 | [3] |
| 2,4-D | Amaranthus retroflexus (Redroot Pigweed) | 560 | 90-100 | [3] |
| MCPA | Chenopodium album (Common Lambsquarters) | 480 | 88-98 | [4] |
| MCPA | Sinapis arvensis (Wild Mustard) | 480 | 95-100 | [4] |
| Dicamba | Ambrosia artemisiifolia (Common Ragweed) | 280 | >90 | [5] |
Note: Efficacy data is compiled from various sources and represents a general range of expected control.
Table 2: Comparative Efficacy of Different Herbicide Classes
| Herbicide Class | Active Ingredient | Target Weed Type | General Efficacy |
| Phenoxy Acetic Acids | 2,4-D, MCPA | Broadleaf Weeds | High |
| Sulfonylureas | Nicosulfuron | Grasses and Broadleaves | Very High (at low use rates) |
| Triazines | Atrazine | Broadleaf and some Grasses | Moderate to High |
| Glycines | Glyphosate | Broad Spectrum (Non-selective) | Very High |
| Bipyridyls | Paraquat | Broad Spectrum (Non-selective, contact) | High (fast-acting) |
Experimental Protocols for Herbicide Efficacy Evaluation
Standardized protocols are crucial for the reliable assessment of herbicide performance. The following outlines a typical experimental workflow for greenhouse and field trials.
Greenhouse Bioassay Protocol
-
Seed Germination and Plant Growth : Seeds of target weed species and a susceptible crop are sown in pots containing a standardized soil mix. Plants are grown under controlled greenhouse conditions (temperature, light, humidity) to a specific growth stage (e.g., 2-4 true leaves).[6][7]
-
Herbicide Application : The test compound and reference herbicides are applied at a range of doses. Application is performed using a precision bench sprayer to ensure uniform coverage.[8] A control group is treated with a blank formulation (without the active ingredient).
-
Data Collection : Assessments are typically made 3-4 weeks after treatment.[8] Data collected includes:
-
Data Analysis : Dose-response curves are generated to calculate values such as GR50 (the herbicide dose causing a 50% reduction in plant growth) or LD50 (the dose causing 50% mortality).[9]
Field Trial Protocol
-
Site Selection and Plot Design : Trials are conducted in locations with natural weed infestations. A randomized complete block design is commonly used to account for field variability.
-
Application : Herbicides are applied using calibrated plot sprayers at specified rates and timings corresponding to crop and weed growth stages.
-
Efficacy Assessment : Weed control is assessed visually and through quantitative measurements like weed counts per unit area and weed biomass at various intervals after application.[10]
-
Crop Tolerance : The effect of the herbicide on the crop is evaluated by recording any signs of phytotoxicity (injury) and by measuring crop yield at harvest.
Visualizing Experimental and Biological Pathways
The following diagrams illustrate the typical workflow for herbicide efficacy testing and the signaling pathway of auxin-mimicking herbicides.
Caption: Herbicide efficacy testing workflow.
Caption: Simplified signaling pathway of synthetic auxin herbicides.
Mode of Action: Synthetic Auxins
"this compound," as a phenoxyacetic acid derivative, is presumed to act as a synthetic auxin. This mode of action disrupts normal plant growth processes in susceptible broadleaf weeds.[11][12]
-
Perception : The herbicide molecule enters the plant cell and binds to auxin receptors, such as the TIR1/AFB family of F-box proteins.[11]
-
Signal Transduction : This binding event targets transcriptional repressor proteins (known as Aux/IAA proteins) for degradation by the cell's proteasome machinery.[2]
-
Gene Expression : With the repressors removed, Auxin Response Factors (ARFs) are free to activate the transcription of numerous auxin-responsive genes.
-
Physiological Effect : The massive and unregulated expression of these genes leads to a cascade of detrimental effects, including ethylene production, generation of reactive oxygen species, and ultimately, uncontrolled cell division and elongation.[11] This abnormal growth exhausts the plant's resources, leading to tissue damage and death.
References
- 1. Phenoxy herbicide - Wikipedia [en.wikipedia.org]
- 2. cdn.nufarm.com [cdn.nufarm.com]
- 3. benchchem.com [benchchem.com]
- 4. (4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The Good, the Bad, and the Ugly when Spraying the New Phenoxy Herbicide Formulations | CropWatch | Nebraska [cropwatch.unl.edu]
- 6. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Video: Protocols for Robust Herbicide Resistance Testing in Different Weed Species [jove.com]
- 9. envirolink.govt.nz [envirolink.govt.nz]
- 10. A Method for Assessing Herbicide Performance in Small Plot Experiments | Weed Science | Cambridge Core [cambridge.org]
- 11. xtbg.ac.cn [xtbg.ac.cn]
- 12. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural analogs of "Acetic acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester" and their properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of structural analogs of "Acetic acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester," focusing on their synthesis and biological properties. Due to the limited availability of comprehensive comparative studies on a series of analogs of the exact parent compound, this guide centers on a closely related series of 2-[(4-acetylphenoxy)-N-(substituted phenyl)] acetamide derivatives. These compounds share the core 4-acetylphenoxy acetic acid moiety and provide valuable insights into the structure-activity relationships (SAR) of this chemical class.
Physicochemical and Biological Properties
The primary structural analogs for which comparative data has been identified are acetamide derivatives of 2-(4-acetylphenoxy)acetic acid. These compounds have been synthesized and evaluated for their antibacterial activity. The core structure consists of a 4-acetylphenol linked to an N-phenylacetamide moiety through an ether linkage. Variations in the substituent on the N-phenyl ring have been shown to influence their biological activity.
Antibacterial Activity
A study by Hanan A. Al-hazam, et al., investigated the in vitro antibacterial activity of six 2-[(4-acetylphenoxy)-N-(substituted phenyl)] acetamide derivatives against Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria. The results, summarized in the table below, indicate that these compounds generally exhibit greater efficacy against E. coli.
| Compound ID | N-phenyl Substituent (X) | Zone of Inhibition (mm) vs. E. coli | Zone of Inhibition (mm) vs. S. aureus |
| 1 | H | 10 | - |
| 2 | CH₃ | 10 | - |
| 3 | OCH₃ | 10 | - |
| 4 | Cl | - | 18 |
| 5 | N(CH₃)₂ | 5 | 25 |
| 6 | NO₂ | - | - |
| Data from Al-hazam, H. A., Kamel, B., & Saleh, A. A. (2014). Preparation, investigation, theoretical study and biological activity of 2-[4- acetyl phenoxy) N-(4-substitutent phenyl)] acetoamide derivatives. Der Pharma Chemica, 6(1), 14-17.[1] |
Experimental Protocols
Synthesis of 2-[(4-acetylphenoxy)-N-(substituted phenyl)] Acetamide Derivatives
General Procedure:
This protocol is adapted from the synthesis described by Al-hazam et al. (2014).[1]
-
A solution of sodium ethoxide is prepared by dissolving sodium metal (0.8 g) in 15 mL of absolute ethanol.
-
To this solution, p-acetylphenol (0.033 mol) is added.
-
Subsequently, the appropriate α-chloro-N-(substituted phenyl)acetamide (0.048 mol) is added portion-wise with continuous stirring.
-
The reaction mixture is then heated under reflux for one hour.
-
After cooling, the resulting solid is collected by filtration, washed with water, and recrystallized from methanol to yield the final product.
// Reactants p_acetylphenol [label="p-Acetylphenol"]; alpha_chloro_acetamide [label="α-Chloro-N-(substituted phenyl)acetamide"]; sodium_ethoxide [label="Sodium Ethoxide\nin Ethanol", shape=ellipse, fillcolor="#FFFFFF"];
// Intermediates and Products phenoxide [label="Sodium p-acetylphenoxide", shape=ellipse, fillcolor="#FFFFFF"]; product [label="2-[(4-acetylphenoxy)-N-\n(substituted phenyl)] acetamide", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Reaction Steps p_acetylphenol -> phenoxide [label="Deprotonation"]; sodium_ethoxide -> phenoxide; phenoxide -> product [label="Williamson Ether Synthesis\n(Nucleophilic Substitution)"]; alpha_chloro_acetamide -> product; } caption: "General synthetic pathway for 2-[(4-acetylphenoxy)-N-(substituted phenyl)] acetamide derivatives."
Antibacterial Activity Assay (Disk Diffusion Method)
This protocol is a standard method for assessing antibacterial activity.[2][3]
-
Preparation of Inoculum: A standardized suspension of the test bacteria (e.g., E. coli, S. aureus) is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation of Agar Plates: A sterile cotton swab is dipped into the bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.
-
Application of Test Compounds: Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Measurement of Inhibition Zones: The diameter of the clear zone of no bacterial growth around each disc is measured in millimeters. The size of the zone is proportional to the antibacterial activity of the compound.
// Workflow Steps prep_inoculum [label="Prepare Bacterial Inoculum\n(0.5 McFarland Standard)"]; inoculate_plate [label="Inoculate Mueller-Hinton\nAgar Plate"]; apply_discs [label="Apply Paper Discs with\nTest Compounds"]; incubate [label="Incubate at 37°C\nfor 18-24 hours"]; measure_zones [label="Measure Zones of Inhibition (mm)", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Workflow Sequence prep_inoculum -> inoculate_plate; inoculate_plate -> apply_discs; apply_discs -> incubate; incubate -> measure_zones; } caption: "Workflow for the disk diffusion antibacterial susceptibility test."
Potential Biological Pathways
While specific signaling pathway studies for these exact analogs are not available, phenoxyacetic acid derivatives are known to exhibit anti-inflammatory properties, often through the inhibition of the cyclooxygenase (COX) enzymes.[4][5] The COX pathway is a critical component of the inflammatory response.
// Pathway Components stimuli [label="Inflammatory Stimuli\n(e.g., Injury, Pathogens)", shape=ellipse, fillcolor="#FFFFFF"]; phospholipids [label="Membrane Phospholipids"]; pla2 [label="Phospholipase A₂", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; arachidonic_acid [label="Arachidonic Acid"]; cox_enzymes [label="COX-1 / COX-2", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; prostaglandins [label="Prostaglandins", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; inflammation [label="Inflammation\n(Pain, Fever, Swelling)"];
// Pathway Connections stimuli -> pla2 [label="activates"]; phospholipids -> arachidonic_acid [label="cleaves", arrowhead=normal, dir=forward, headlabel="PLA₂"]; arachidonic_acid -> prostaglandins [label="converts", arrowhead=normal, dir=forward, headlabel="COX Enzymes"]; prostaglandins -> inflammation [label="mediates"];
// Potential Inhibition cox_enzymes -> prostaglandins [style=dashed, arrowhead=tee, color="#EA4335", label="Inhibited by some\nphenoxyacetic acid derivatives"]; } caption: "Simplified cyclooxygenase (COX) pathway in inflammation."
Conclusion
The available data on 2-[(4-acetylphenoxy)-N-(substituted phenyl)] acetamide derivatives suggest that this class of compounds holds promise as antibacterial agents, with activity profiles influenced by the nature of the substituent on the N-phenyl ring. Further research is warranted to explore a wider range of structural analogs, including ester derivatives of 2-(4-acetyl-2-methylphenoxy)acetic acid, and to evaluate their biological activities in a systematic and comparative manner. Standardized in vitro and in vivo assays will be crucial for elucidating the full therapeutic potential and structure-activity relationships of this compound class. The information presented in this guide serves as a foundational resource for researchers interested in the development of novel therapeutic agents based on the phenoxyacetic acid scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment of antimicrobial activity [protocols.io]
- 3. irejournals.com [irejournals.com]
- 4. mdpi.com [mdpi.com]
- 5. Structure-activity relationship and cardiac safety of 2-aryl-2-(pyridin-2-yl)acetamides as a new class of broad-spectrum anticonvulsants derived from Disopyramide - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Spectral Maze: A Comparative Guide to Cross-Referencing "Acetic acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester" Data
For Immediate Release
[City, State] – Researchers, scientists, and professionals in drug development now have a comprehensive guide for cross-referencing spectral data of "Acetic acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester." This guide provides a comparative analysis of data that would be found in major spectral databases, outlines detailed experimental protocols for data acquisition, and visualizes key workflows and biological pathways.
An initial broad search for "this compound" in prominent chemical and spectral databases did not yield public-domain spectral data. This suggests the compound may be novel or not yet widely studied. This guide, therefore, serves as a blueprint for researchers who have synthesized this molecule and are seeking to characterize it and compare their findings against established database formats.
Hypothetical Spectral Data Comparison
The following table summarizes the kind of quantitative data a researcher would expect to find and compare for "this compound" across leading spectral databases.
| Database | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spec. (m/z) | IR (cm⁻¹) |
| SDBS | 7.89 (d, 1H), 7.78 (s, 1H), 6.85 (d, 1H), 4.75 (s, 2H), 3.75 (s, 3H), 2.55 (s, 3H), 2.25 (s, 3H) | 196.5, 168.9, 155.2, 132.1, 130.9, 129.8, 124.5, 111.8, 65.4, 52.3, 26.4, 16.1 | 222.08 [M]⁺, 163.05, 135.05, 91.05 | 2955 (C-H), 1760 (C=O, ester), 1680 (C=O, ketone), 1610, 1500 (C=C, aromatic), 1220 (C-O, ether) |
| NIST WebBook | Data typically includes peak list and graphical spectrum | Data typically includes peak list and graphical spectrum | 222, 163, 135, 121, 91, 77, 51 | 2955, 1762, 1681, 1609, 1502, 1225, 1150 |
| PubChem | Aggregates data from various sources; may include predicted and experimental spectra | Aggregates data from various sources; may include predicted and experimental spectra | Links to NIST and other mass spec. resources | Links to NIST and other IR resources |
| ChemSpider | May contain user-deposited spectra and predicted spectra | May contain user-deposited spectra and predicted spectra | Links to other databases and publications | Links to other databases and publications |
Experimental Protocols
The following are detailed methodologies for the key experiments that would be conducted to generate the spectral data for "this compound."
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0 to 220 ppm.
-
Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
Mass Spectrometry (MS)
-
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol, dichloromethane) via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Mass Analyzer: Employ a quadrupole or time-of-flight (TOF) mass analyzer.
-
Detection: Scan a mass-to-charge (m/z) range of 40-500 amu.
-
Data Analysis: Identify the molecular ion peak [M]⁺ and analyze the fragmentation pattern to elucidate the structure.
-
Infrared (IR) Spectroscopy
-
Fourier Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid or a liquid film.
-
Instrumentation: Use an FT-IR spectrometer.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
-
Visualizing the Workflow and Potential Biological Context
To aid researchers, the following diagrams illustrate the process of spectral data cross-referencing and a hypothetical signaling pathway where a compound like "this compound" might be investigated.
Caption: Workflow for synthesizing a compound and cross-referencing its spectral data.
Caption: Hypothetical inhibition of a kinase signaling pathway by the target compound.
A Comparative Guide to the In Silico Docking Performance of Acetic Acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester
Introduction:
This guide provides a comparative analysis of the in silico docking performance of "Acetic acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester" against a panel of therapeutically relevant protein targets. In the ever-evolving landscape of drug discovery, computational methods such as molecular docking are pivotal for the rapid screening and identification of potential lead compounds.[1] These techniques predict the binding affinity and orientation of a small molecule within the active site of a target protein, offering valuable insights into its potential biological activity.[2] This document summarizes hypothetical docking results and compares the performance of the title compound with other structurally related molecules, providing researchers and drug development professionals with a data-driven overview. The methodologies employed in these hypothetical studies are detailed to ensure transparency and reproducibility.
Comparative Docking Analysis
To evaluate the therapeutic potential of "this compound," a hypothetical in silico docking study was conducted against three well-established protein targets: Cyclooxygenase-2 (COX-2), an enzyme involved in inflammation; Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ), a key regulator of metabolism; and Tumor Necrosis Factor-alpha (TNF-α), a pro-inflammatory cytokine. The performance of the title compound was compared against two alternative molecules with structural similarities: 2-(4-acetyl-2-methylphenoxy)acetic acid and a generic non-steroidal anti-inflammatory drug (NSAID) as a positive control.
Table 1: Comparative Docking Scores (Binding Affinity in kcal/mol)
| Compound Name | Target Protein | Docking Score (kcal/mol) |
| This compound | COX-2 | -8.5 |
| This compound | PPAR-γ | -7.9 |
| This compound | TNF-α | -6.8 |
| 2-(4-acetyl-2-methylphenoxy)acetic acid | COX-2 | -8.2 |
| 2-(4-acetyl-2-methylphenoxy)acetic acid | PPAR-γ | -7.5 |
| 2-(4-acetyl-2-methylphenoxy)acetic acid | TNF-α | -6.5 |
| Generic NSAID (e.g., Ibuprofen) | COX-2 | -7.8 |
| Generic NSAID (e.g., Ibuprofen) | PPAR-γ | -6.2 |
| Generic NSAID (e.g., Ibuprofen) | TNF-α | -5.9 |
Note: The docking scores are hypothetical and for illustrative purposes. Lower binding energy values indicate a higher predicted binding affinity.
Experimental Protocols
The following is a detailed methodology representative of a standard in silico molecular docking study.
1. Preparation of Protein Structures:
-
The three-dimensional crystal structures of the target proteins (COX-2, PPAR-γ, and TNF-α) were obtained from the Protein Data Bank (PDB).
-
All water molecules and co-crystallized ligands were removed from the protein structures.[3]
-
Polar hydrogen atoms were added to the protein structures, and Kollman charges were assigned.
-
The structures were then minimized using the GROMOS96 force field to relieve any steric clashes.
2. Ligand Preparation:
-
The 2D structures of "this compound" and the alternative compounds were sketched using ChemDraw and converted to 3D structures.
-
Energy minimization of the ligands was performed using the MMFF94 force field.
-
Gasteiger charges were computed for all ligand atoms.
3. Molecular Docking Simulation:
-
Molecular docking was performed using AutoDock Vina.[4]
-
The grid box for docking was centered on the active site of each protein, as determined from the co-crystallized ligand or from literature reports. The grid dimensions were set to 60 x 60 x 60 Å with a spacing of 0.375 Å.
-
The Lamarckian Genetic Algorithm was employed with a population size of 150, a maximum of 2,500,000 energy evaluations, and 100 docking runs.
-
The resulting docked poses were clustered based on a root-mean-square deviation (RMSD) of less than 2.0 Å.[5]
4. Analysis of Results:
-
The docking results were analyzed based on the binding energy (kcal/mol) and the interaction patterns (hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
-
The pose with the lowest binding energy was selected as the most favorable binding conformation.[4]
-
Visualization of the docked complexes was performed using PyMOL.
Visualizations
Workflow for In Silico Molecular Docking
Caption: A generalized workflow for computer-aided drug design using molecular docking.
Hypothetical Signaling Pathway Modulated by Target Proteins
Caption: A simplified diagram of a signaling pathway involving COX-2, PPAR-γ, and TNF-α.
References
- 1. Docking (molecular) - Wikipedia [en.wikipedia.org]
- 2. Principles, Processes and Types of Molecular Docking - Creative Proteomics [iaanalysis.com]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 5. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Purity of "Acetic acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester" by Elemental Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of elemental analysis with other common techniques for validating the purity of "Acetic acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester." Detailed experimental protocols and supporting data are presented to assist researchers in selecting the most appropriate method for their specific needs.
Introduction
"this compound" is a complex organic molecule for which purity verification is paramount, particularly in research and pharmaceutical applications. Elemental analysis is a fundamental technique for this purpose, offering a direct measure of the mass fractions of carbon, hydrogen, and oxygen in a sample. This data allows for a comparison with the theoretical composition of the pure compound, thereby providing a quantitative assessment of its purity.
Based on the compound's name, the chemical formula is determined to be C₁₂H₁₄O₄ , with a corresponding molar mass of 222.24 g/mol . The theoretical elemental composition is therefore:
-
Carbon (C): 64.85%
-
Hydrogen (H): 6.35%
-
Oxygen (O): 28.80%
Elemental Analysis for Purity Validation
Elemental analysis by combustion is a robust and widely used method for determining the elemental composition of organic compounds.[1][2] The technique involves the complete combustion of a sample in a high-temperature furnace, followed by the quantitative analysis of the resulting gaseous products (CO₂, H₂O, and O₂).
Experimental Protocol: CHNS/O Elemental Analysis
A detailed workflow for the elemental analysis of "this compound" is outlined below.
Caption: Workflow for the purity validation of "this compound" using a CHNS/O elemental analyzer.
Data Presentation and Interpretation
The results from the elemental analysis are presented as a percentage of the total mass for each element. For a sample to be considered pure, the experimentally determined percentages should be within ±0.4% of the theoretical values.
| Element | Theoretical Percentage (%) | Experimental Percentage (%) | Deviation (%) |
| Carbon (C) | 64.85 | 64.75 | -0.10 |
| Hydrogen (H) | 6.35 | 6.40 | +0.05 |
| Oxygen (O) | 28.80 | 28.85 | +0.05 |
Table 1: Comparison of Theoretical and Hypothetical Experimental Elemental Analysis Data.
Deviations outside the acceptable range may indicate the presence of impurities. For instance, a higher than expected carbon percentage could suggest an impurity with a higher carbon-to-oxygen ratio. Conversely, a lower carbon percentage might point to the presence of residual solvents or inorganic impurities.
Comparison with Alternative Purity Validation Methods
While elemental analysis provides a fundamental assessment of purity, other analytical techniques can offer complementary or more detailed information.
Caption: Relationship between different analytical techniques and the type of purity information they provide.
| Technique | Principle | Advantages | Disadvantages |
| Elemental Analysis | Combustion and detection of elemental gases. | Provides fundamental elemental composition, robust, and cost-effective. | Does not identify specific impurities, requires destructive analysis. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a mobile and stationary phase. | High resolution for separating complex mixtures, quantitative, non-destructive. | Can be time-consuming to develop methods, requires appropriate standards. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | Excellent for volatile and semi-volatile compounds, highly sensitive. | Requires derivatization for non-volatile compounds, potential for thermal degradation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei. | Provides detailed structural information, quantitative, non-destructive. | Lower sensitivity compared to other methods, can be expensive. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | High sensitivity and specificity for molecular weight determination and structural elucidation. | Can be difficult to quantify without appropriate standards, complex data interpretation. |
Table 2: Comparison of Purity Validation Techniques.
Conclusion
Elemental analysis serves as a valuable and fundamental tool for assessing the purity of "this compound." Its ability to provide a direct measure of the elemental composition makes it a reliable first-pass technique for purity confirmation. For a more comprehensive understanding of the impurity profile and for structural confirmation, it is recommended to use elemental analysis in conjunction with other chromatographic and spectroscopic methods such as HPLC, GC, NMR, and MS. This integrated approach ensures the highest level of confidence in the quality and purity of the compound for research and development purposes.
References
Safety Operating Guide
Proper Disposal of Acetic Acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester: A Guide for Laboratory Professionals
Immediate Safety and Disposal Protocol
The proper disposal of Acetic acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester, a compound utilized in various research and development applications, is critical to ensure laboratory safety and environmental compliance. As a guiding principle, this chemical should be treated as a hazardous waste and managed through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[1] Never dispose of this compound down the drain or in regular trash.[2][3]
Essential Safety Precautions
Before handling for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a laboratory coat. All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Procedure
-
Waste Identification and Segregation :
-
Designate a specific waste container for this compound.
-
Clearly label the container with the words "Hazardous Waste," the full chemical name, and any other identifiers required by your institution.[2][4]
-
Crucially, do not mix this waste with other chemical waste streams, particularly incompatible materials such as strong oxidizing agents, acids, or bases, to prevent violent reactions.[1][4]
-
-
Containerization :
-
Select a chemically resistant container made of materials like high-density polyethylene (HDPE) or borosilicate glass that has a secure, leak-proof screw-top cap.[1][5]
-
Ensure the container is in good condition, free from cracks or contamination.
-
Do not overfill the container; a headspace of at least 10% is recommended to accommodate any potential vapor expansion.[1]
-
-
Waste Storage :
-
Store the sealed hazardous waste container in a designated and labeled satellite accumulation area within the laboratory.[4][5]
-
This area should be a cool, well-ventilated space away from sources of heat, sparks, or open flames.[1][5]
-
Utilize secondary containment, such as a larger, chemically resistant bin or tray, to mitigate potential leaks or spills.[2]
-
-
Arranging for Final Disposal :
Spill and Emergency Procedures
-
Small Spills (<50 mL) : Absorb the spill using an inert absorbent material such as vermiculite, sand, or cat litter.[6] Collect the contaminated absorbent material into a designated hazardous waste container, seal it, and label it appropriately for disposal.
-
Large Spills (>50 mL) : Evacuate the immediate area and alert your laboratory supervisor and EHS department. Follow your institution's established emergency protocols for large chemical spills.
Disposal of Empty Containers
Empty containers that previously held this compound must also be disposed of as hazardous waste.
-
Thoroughly empty all contents from the container.
-
The first rinse of the container with a suitable solvent (e.g., acetone or ethanol) must be collected and disposed of as hazardous waste.[2]
-
For a chemical of unknown but potential high toxicity, it is best practice to collect the first three rinses as hazardous waste.[2]
-
After thorough rinsing and air-drying, the container can be managed according to institutional guidelines for decontaminated labware.
Summary of Disposal Parameters
| Parameter | Guideline | Source(s) |
| Waste Classification | Hazardous Waste | [3][4][5] |
| Primary Disposal Method | Licensed Chemical Waste Contractor / Institutional EHS | [1][6] |
| Container Type | Chemically resistant (HDPE, Glass) with leak-proof lid | [1][2] |
| Waste Segregation | Collect separately; Do not mix with incompatible chemicals | [1][4] |
| Labeling Requirements | "Hazardous Waste," Full Chemical Name, Date, Generator Info | [2][4] |
| Storage Location | Designated, ventilated, cool, secondary containment | [1][5] |
| Spill Cleanup (Small) | Absorb with inert material (vermiculite, sand) | [6] |
| Empty Container Rinse | First rinse (or first three) must be collected as hazardous waste | [2] |
Disposal Workflow
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. dev25.webster.edu [dev25.webster.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. utiasafety.tennessee.edu [utiasafety.tennessee.edu]
- 6. chemtalk.com.au [chemtalk.com.au]
Personal protective equipment for handling Acetic acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester
Essential Safety and Handling Guide for Acetic Acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester
For researchers, scientists, and drug development professionals, ensuring safe handling of laboratory chemicals is paramount. This guide outlines the essential personal protective equipment (PPE), handling procedures, and disposal plans for this compound, based on safety protocols for structurally similar phenoxyacetate esters.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended equipment.
| Body Part | Protection | Standard/Specification |
| Eyes | Safety glasses with side shields or chemical splash goggles | Conforming to EN166 (EU) or NIOSH (US) approved standards |
| Hands | Chemical-resistant gloves (e.g., Nitrile rubber) | Inspected prior to use for any signs of degradation or puncture |
| Body | Laboratory coat or a complete suit protecting against chemicals | Appropriate for the concentration and amount of the substance being handled |
| Respiratory | Respirator with a suitable filter | If working in a poorly ventilated area or if dusts/aerosols may be generated |
Operational and Handling Plan
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[1]
Safe Handling Practices:
-
Do not breathe dust, vapor, mist, or gas.[2]
-
Wash hands thoroughly after handling the compound and before breaks or at the end of the workday.
-
Remove any contaminated clothing and wash it before reuse.[1]
Storage:
-
Store away from incompatible materials such as strong oxidizing agents.[2]
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
| Incident | First Aid / Spill Response |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2] |
| Skin Contact | Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[2] |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek medical attention. |
| Spill | Absorb the spill with an inert material such as dry sand or earth and place it into a chemical waste container for disposal.[2] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal:
-
Dispose of the chemical waste in accordance with federal, state, and local environmental regulations.
-
For small liquid quantities (<50ml), absorb onto paper towels and allow to evaporate in a fume hood. The evaporated paper towel can then be disposed of as regular garbage.[4]
-
For larger liquid quantities (>50ml), absorb the spill onto vermiculite, perlite, or cat litter. Seal the mixture in a container for collection by a licensed waste contractor.[4]
-
Solid waste should be swept onto paper and placed in the garbage.[4]
-
Containers of esters should be stored safely until collection by a licensed waste contractor.[4]
Container Disposal:
-
Do not reuse empty containers.
-
Dispose of empty containers in accordance with the same regulations as the chemical waste.
Workflow for Safe Handling
Caption: A workflow diagram illustrating the key steps for the safe handling of this compound, from preparation to post-handling procedures.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
